Pomalidomide-PEG3-C2-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYDGLGSAUHERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG3-C2-NH2 TFA: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 8, 2025 – Pomalidomide-PEG3-C2-NH2 Trifluoroacetate (TFA) is a synthetic chemical compound that serves as a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, applications, and the methodologies for its use in research, aimed at scientists and professionals in the field of drug discovery and development.
Core Concepts: A Bifunctional Tool for Protein Degradation
Pomalidomide-PEG3-C2-NH2 TFA is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a linker. One end is pomalidomide, a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). The other end is a primary amine (-NH2) group, which serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest. The two ends are connected by a 3-unit polyethylene glycol (PEG) linker. The trifluoroacetate salt form enhances the compound's stability and solubility.
The primary application of this compound is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. By linking a target protein ligand to an E3 ligase ligand, a PROTAC forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C21H28N4O7 · C2F3HO2 | N/A |
| Molecular Weight | 562.49 g/mol | |
| CAS Number | 2414913-97-4 | |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO, DMF, and water |
Experimental Protocols: Synthesis of a PROTAC
The following is a generalized experimental protocol for the synthesis of a PROTAC using this compound. This protocol is based on the synthesis of the MDM2 degrader, MD-224, and may require optimization for different target protein ligands.[1][2]
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Dissolution: Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.
-
Activation: Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Mechanism of Action and Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC synthesis workflow and the signaling pathway of PROTAC-mediated protein degradation.
Caption: Workflow for the synthesis of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile tool for researchers engaged in the development of PROTACs and other targeted therapies. Its well-defined structure and reactivity, combined with the established role of pomalidomide in recruiting Cereblon, make it a reliable component for the rational design and synthesis of novel protein degraders. This guide provides a foundational understanding for its application in the laboratory, empowering scientists to explore new frontiers in drug discovery.
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and should be adapted and optimized for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
Pomalidomide-PEG3-C2-NH2 TFA: A Technical Guide for Drug Development Professionals
Abstract
Pomalidomide-PEG3-C2-NH2, supplied as its trifluoroacetic acid (TFA) salt, is a synthetic chemical compound widely utilized in the field of targeted protein degradation. It serves as a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on experimental protocols and the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1] A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Pomalidomide-PEG3-C2-NH2 TFA is a derivative of pomalidomide functionalized with a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine. This linker provides a convenient attachment point for a target-binding ligand, facilitating the synthesis of novel PROTACs. The PEG component can also enhance the solubility and pharmacokinetic properties of the resulting degrader molecule.
Chemical Structure and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. The pomalidomide moiety serves as the CRBN-binding element, while the PEG linker provides a spacer with a terminal amine for conjugation to a target protein ligand. The compound is typically supplied as a TFA salt.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉F₃N₄O₉ | [3][4] |
| Molecular Weight | 562.49 g/mol | [3][4] |
| CAS Number | 2414913-97-4 | [3] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C for long-term stability. | [6] |
Synthesis
The synthesis of Pomalidomide-PEG3-C2-NH2 typically involves the reaction of a pomalidomide precursor with a suitable PEG linker. While a specific, detailed protocol for this exact molecule is not publicly available, a general synthetic route can be inferred from published methods for creating similar pomalidomide-linker conjugates.[3][7][8] A plausible synthetic approach is outlined below.
General Synthetic Protocol:
The synthesis would likely involve a nucleophilic aromatic substitution (SNAr) reaction.
-
Starting Materials: 4-fluoropomalidomide and a mono-Boc-protected PEG3-diamine linker.
-
Reaction: The aromatic fluorine on 4-fluoropomalidomide is displaced by the free amine of the mono-Boc-protected PEG3-diamine linker in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically heated to drive it to completion.
-
Deprotection: The Boc protecting group is removed from the terminal amine of the PEG linker using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
Purification: The final product, this compound, is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
Mechanism of Action in PROTACs
When incorporated into a PROTAC, the pomalidomide moiety of Pomalidomide-PEG3-C2-NH2 binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1] This binding event, in conjunction with the binding of the other end of the PROTAC to a target protein, induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The following are key experimental protocols for characterizing and validating the function of PROTACs synthesized using this compound.
Cereblon Binding Assay
Determining the binding affinity of the pomalidomide-based PROTAC to CRBN is crucial for assessing its potential efficacy. Several methods can be employed for this purpose.
5.1.1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide) by the test compound.
Protocol:
-
Reagents: Recombinant human CRBN/DDB1 complex, fluorescently labeled thalidomide probe, assay buffer, test compound (PROTAC), and a positive control (e.g., pomalidomide).
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In a microplate, add the CRBN/DDB1 complex and the fluorescent probe.
-
Add the diluted compounds to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the compound concentration to determine the IC50 value.[9][10]
5.1.2. Competitive Pull-Down Assay
This method assesses the ability of the test compound to compete with an immobilized CRBN ligand for binding to CRBN in a cell lysate or with purified protein.
Protocol:
-
Reagents: Thalidomide-conjugated affinity beads, cell lysate (e.g., from MM.1S cells) or purified CRBN/DDB1 protein, and the test compound.
-
Procedure:
-
Pre-incubate the cell lysate or purified protein with varying concentrations of the test compound.
-
Add the thalidomide-conjugated affinity beads to the mixture and incubate.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Analyze the eluate for the presence of CRBN by Western blotting.
-
-
Data Analysis: Quantify the intensity of the CRBN band and plot it against the test compound concentration to determine the IC50 value.[11]
Target Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12][13]
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental workflows associated with this compound-based PROTACs.
Caption: Mechanism of action of a PROTAC utilizing Pomalidomide-PEG3-C2-NH2.
Caption: A typical experimental workflow for the characterization of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. Its well-defined structure, with a potent CRBN ligand and a versatile linker, provides a solid foundation for creating novel protein degraders. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage this molecule in their drug discovery efforts. Careful characterization of binding, degradation, and cellular effects is paramount to the successful development of effective and selective PROTAC-based therapeutics.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Mechanism of action for pomalidomide-based E3 ligase ligands.
An In-depth Technical Guide on the Mechanism of Action for Pomalidomide-Based E3 Ligase Ligands
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide, a third-generation immunomodulatory drug (IMiD), operates as a potent "molecular glue," redirecting the cellular protein degradation machinery to eliminate specific target proteins. Its primary mechanism involves high-affinity binding to Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event induces a conformational change in CRBN, creating a novel binding surface that recruits "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The subsequent proximity-induced ubiquitination of these neosubstrates flags them for degradation by the 26S proteasome. The elimination of IKZF1 and IKZF3 triggers potent downstream anti-proliferative effects in hematological malignancies like multiple myeloma and robust immunomodulatory activity, enhancing the body's anti-tumor immune response.[1][3][4] This guide provides a detailed examination of this mechanism, quantitative data on its activity, and key experimental protocols for its investigation.
Core Mechanism of Action: The Molecular Glue Model
Pomalidomide's efficacy is centered on its ability to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex. This complex, composed of Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1), uses CRBN as its substrate receptor to select proteins for ubiquitination.[5]
The core mechanism proceeds through the following steps:
-
Binding to CRBN: Pomalidomide intercalates into a specific binding pocket on CRBN.[6] This interaction is highly selective and is the initiating event for all downstream effects.
-
Ternary Complex Formation: The pomalidomide-CRBN binary complex presents a new molecular surface that has a high affinity for specific neosubstrates, particularly IKZF1 and IKZF3.[3][4] This results in the formation of a stable ternary complex: CRBN-Pomalidomide-Neosubstrate .
-
Ubiquitination: Within the assembled ternary complex, the E2 ubiquitin-conjugating enzyme associated with the CRL4 ligase complex catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[7] This process is rapid, with degradation observed as early as one hour after treatment.[7]
Figure 1. Pomalidomide-induced neosubstrate degradation pathway.
Downstream Signaling and Therapeutic Effects
The degradation of IKZF1 and IKZF3 leads to two major therapeutic outcomes: direct anti-tumor effects and broad immunomodulation.
Direct Anti-Tumor Effects in Multiple Myeloma
In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4).[8] IRF4, in turn, is essential for the expression of the oncogene c-Myc. The degradation of IKZF1/3 initiates a signaling cascade that results in reduced myeloma cell proliferation and survival.
-
IKZF1/3 Degradation → ↓ IRF4 → ↓ c-Myc → Cell Cycle Arrest & Apoptosis [8]
Immunomodulatory Effects
Pomalidomide's effects on immune cells are crucial to its therapeutic efficacy.
-
T-Cell Co-stimulation: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation removes this repression, leading to increased IL-2 production, which promotes T-cell proliferation and activation.[3][4]
-
NK-Cell Activation: Pomalidomide enhances the cytotoxic activity of Natural Killer (NK) cells, further contributing to the anti-tumor immune response.[2]
-
Cytokine Modulation: It also inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from monocytes.[2]
Figure 2. Downstream effects of pomalidomide in different cell types.
Quantitative Data
The efficacy of pomalidomide is supported by quantitative measurements of its binding affinity, degradation potency, and anti-proliferative activity.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd / Ki / IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [6][8] |
| Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 | Pomalidomide | ~157 (Kd) | [6][9] |
| Surface Plasmon Resonance (SPR) | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) | [8] |
| TR-FRET | Recombinant Cereblon | Pomalidomide | 6.4 (IC50) | [8][10] |
| Competitive Binding | U266 Cell Lysate | Pomalidomide | ~2000 (IC50) |[1][11] |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Cell Line | Protein Target | DC50 (nM) | Dmax (%) | Reference(s) |
|---|---|---|---|---|
| MM.1S | IKZF3 (Aiolos) | 8.7 | >95 | [8][12] |
| MM.1S | IKZF1 (Ikaros) | Not Specified | >95 | [8] |
| U266 | IKZF1 & IKZF3 | N/A (Dose-dependent degradation shown) | N/A |[13] |
Table 3: Pomalidomide Anti-Proliferative Activity (IC50)
| Cell Line | Assay Duration | IC50 (µM) | Reference(s) |
|---|---|---|---|
| RPMI8226 | 48 hours | 8 | [14] |
| OPM2 | 48 hours | 10 |[14] |
Detailed Experimental Protocols
Investigating the mechanism of pomalidomide requires a suite of biochemical and cell-based assays.
Protocol: Western Blot for Neosubstrate Degradation
This protocol is used to quantify the reduction in IKZF1/IKZF3 protein levels following pomalidomide treatment.[5][15]
1. Cell Culture and Treatment:
-
Seed multiple myeloma cells (e.g., MM.1S) at a density that ensures logarithmic growth during treatment.
-
Treat cells with a serial dilution of pomalidomide (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C) and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target (e.g., anti-IKZF1 or anti-IKZF3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
6. Detection and Analysis:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify band intensities using software like ImageJ. Normalize target protein levels to the loading control. Plot the percentage of remaining protein against drug concentration to determine the DC50.
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol demonstrates the pomalidomide-dependent interaction between CRBN and a neosubstrate.[3][15]
1. Cell Culture and Transfection:
-
In a 10 cm dish, co-transfect HEK293T cells with expression vectors for epitope-tagged proteins (e.g., FLAG-CRBN and HA-IKZF1) using a suitable transfection reagent.
2. Treatment and Lysis:
-
48 hours post-transfection, treat cells with pomalidomide (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40 with protease inhibitors).
3. Immunoprecipitation:
-
Clarify lysates by centrifugation.
-
Incubate the cleared lysate with anti-FLAG agarose beads for 2-4 hours at 4°C with gentle rotation to pull down FLAG-CRBN.
4. Washing and Elution:
-
Wash the beads three times with wash buffer (same as lysis buffer) to remove non-specific binders.
-
Elute the protein complexes from the beads by competitive elution with a 3X FLAG peptide solution.
5. Western Blot Analysis:
-
Analyze the eluted fractions and input lysates by Western blot.
-
Probe separate blots with anti-FLAG and anti-HA antibodies. A band for HA-IKZF1 in the pomalidomide-treated eluate (but not in the DMSO control) confirms the drug-dependent interaction.
Protocol: In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade to confirm that the neosubstrate is a direct target of the pomalidomide-modulated CRL4^CRBN^ complex.
1. Reaction Components:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3)
-
E3 Ligase: Purified recombinant CRL4^CRBN^ complex
-
Substrate: Purified recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Pomalidomide (or DMSO control)
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 20 mM DTT)
2. Reaction Setup (25 µL total volume):
-
On ice, combine E1 (50-100 nM), E2 (200-500 nM), CRL4^CRBN^ (50-100 nM), IKZF1 substrate (200-500 nM), and Ubiquitin (5-10 µM).
-
Add pomalidomide to the desired final concentration (e.g., 10 µM) or DMSO for the negative control.
-
Add reaction buffer to 1X.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
3. Incubation and Termination:
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
4. Analysis:
-
Analyze the reaction products by Western blot, probing with an anti-IKZF1 antibody.
-
A ladder of higher molecular weight bands above the unmodified IKZF1 band in the pomalidomide-treated lane indicates successful polyubiquitination.
Figure 3. General experimental workflow for studying pomalidomide's mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of Pomalidomide-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG3-C2-NH2 TFA is a key synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of pomalidomide, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins. The incorporation of a PEG3 linker and a terminal amine group allows for its conjugation to a target protein ligand. The trifluoroacetic acid (TFA) salt form is common for such amine-containing compounds, enhancing their stability and handling as a solid. A thorough understanding of the solubility and stability of this molecule is paramount for its effective use in research and drug development, ensuring accurate experimental outcomes and reliable formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉F₃N₄O₉ | ChemScene[1] |
| Molecular Weight | 562.49 g/mol | ChemScene[1] |
| Appearance | Light yellow to yellow solid | MedChemExpress[2] |
| Purity | ≥95% | ChemScene[1] |
Solubility
The solubility of this compound is a critical parameter for its handling and use in various experimental settings. The presence of the PEG linker is intended to improve aqueous solubility compared to the parent pomalidomide molecule.
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 100 mg/mL | 177.78 mM | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | MedChemExpress[3] |
| PBS (pH 7.4) | 33.33 mg/mL | 59.25 mM | - | MedChemExpress[4] |
Qualitative Solubility Information
Pomalidomide-PEG3-C2-NH2 is generally soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.
Stability
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of enzymes. The pomalidomide scaffold itself is known to be susceptible to hydrolysis.
Storage Recommendations
To ensure the integrity of the compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes | Source |
| Solid (Powder) | -20°C | 3 years | Store under nitrogen, away from moisture. | MedChemExpress[3] |
| 4°C | 2 years | MedChemExpress[3] | ||
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen, away from moisture. | MedChemExpress[4] |
| -20°C | 1 month | MedChemExpress[4] |
Chemical Stability and Degradation Pathways
The pomalidomide molecule contains two imide moieties within the phthalimide and glutarimide rings, which are susceptible to hydrolysis. Under aqueous conditions, particularly at non-neutral pH, these rings can open. The amino group on the phthalimide ring of pomalidomide offers a point for linker attachment that is generally considered to result in PROTACs with improved metabolic stability compared to thalidomide-based counterparts.[5]
Studies on pomalidomide have shown that its stability in plasma is enhanced when the plasma is pre-stabilized with 0.1% HCl, suggesting that an acidic environment can reduce degradation.[3] This is an important consideration for in vitro and in vivo experiments.
The primary degradation pathway for pomalidomide and its analogs is the hydrolysis of the glutarimide and phthalimide rings.
Caption: Potential hydrolytic degradation pathways of Pomalidomide-PEG3-C2-NH2.
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol 1: Solubility Determination by HPLC-UV
This protocol outlines a method to determine the thermodynamic solubility of the compound in various solvents.
Caption: Workflow for solubility determination by HPLC-UV.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with the mobile phase to a concentration within the linear range of the analytical method.
-
HPLC Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. A suitable starting point for method development would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid. Detection can be performed at a wavelength where pomalidomide has significant absorbance (e.g., ~230 nm or ~310 nm).
-
Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from a known concentration of this compound.
Protocol 2: Stability Assessment by HPLC-UV (Forced Degradation)
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of the molecule under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Application of Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Neutralization and Dilution: For acidic and basic samples, neutralize the solutions before dilution with the mobile phase to the target concentration.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Caption: Workflow for a forced degradation study.
Mechanism of Action: Pomalidomide as a Cereblon Ligand
Pomalidomide-PEG3-C2-NH2 functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event, when the PROTAC is also bound to a target protein, brings the target protein into close proximity to the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided information on its solubility in common solvents and recommended storage conditions, combined with an understanding of the stability of the pomalidomide scaffold, offers a solid foundation for its use in research. The detailed experimental protocols for solubility and stability assessment will enable researchers to generate specific data for their particular applications and formulations. As a critical component in the development of novel therapeutics, a thorough characterization of this molecule is essential for the advancement of targeted protein degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
The Pivotal Role of the PEG3 Linker in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[][4]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.[5] This in-depth technical guide focuses specifically on the role of the PEG3 linker, a short and flexible chain of three ethylene glycol units, in PROTAC design. We will explore its impact on PROTAC activity, provide a compilation of quantitative data, detail relevant experimental protocols, and present visualizations of key concepts to aid researchers in the rational design of next-generation protein degraders.
The Multifaceted Role of the PEG3 Linker
The selection of a linker is a crucial step in PROTAC design, with its length, flexibility, and composition profoundly impacting the molecule's overall performance.[6] The PEG3 linker, in particular, offers a unique balance of properties that make it a valuable tool in the PROTAC designer's arsenal.
Physicochemical Properties and Solubility: PROTACs are often large molecules that fall outside of Lipinski's "rule of five," leading to challenges with aqueous solubility.[7] The hydrophilic nature of the PEG3 linker, owing to its ether oxygens, can significantly enhance the water solubility of a PROTAC, improving its suitability for biological assays and potential for oral absorption.[5][8]
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell uptake.[7] However, the optimal PEG linker length for permeability is target and scaffold-dependent and must be determined empirically.
Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex.[4] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might not sufficiently restrict the complex, leading to instability.[6] The PEG3 linker provides a specific length and degree of flexibility that can be optimal for certain POI-E3 ligase pairs, facilitating the necessary protein-protein interactions for efficient ubiquitination.
Metabolic Stability: A potential drawback of PEG linkers is their susceptibility to oxidative metabolism by cytochrome P450 enzymes in the liver.[7] This can lead to a shorter in vivo half-life. Strategies to improve the metabolic stability of PEG-containing PROTACs include the incorporation of more rigid structural elements into the linker.[7]
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The optimal linker length is highly dependent on the specific PROTAC system. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy. While a direct head-to-head comparison of a full PEG series including PEG3 on a single target is not always available in the published literature, the presented data illustrates the general trend of how linker length influences degradation.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | 4-PEG | 1-40 | Not Reported | Ramos |
| BRD4 | 0-PEG | <500 | Not Reported | H661 |
| BRD4 | 1-PEG | >5000 | Not Reported | H661 |
| BRD4 | 2-PEG | >5000 | Not Reported | H661 |
| BRD4 | 4-PEG | <500 | Not Reported | H661 |
| TBK1 | 21-atom (alkyl/ether) | 3 | 96 | Not Reported |
| TBK1 | 29-atom (alkyl/ether) | 292 | 76 | Not Reported |
Table 1: Comparative degradation data for PROTACs with varying linker lengths against different targets. Data is compiled from multiple sources to illustrate the principle of linker optimization.[4][9]
| Property | PROTAC with Short PEG Linker | PROTAC with Optimal PEG Linker | PROTAC with Long PEG Linker |
| Ternary Complex Stability | Potentially hindered by steric clash | High | Reduced due to entropic penalty |
| Degradation Efficacy (Low DC50, High Dmax) | Low | High | Low to Moderate |
| Cell Permeability | Variable | Often Optimized | Can be reduced |
| Solubility | Generally Good | Generally Good | Generally Good |
Table 2: General trends of physicochemical and biological properties of PROTACs as a function of PEG linker length.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs incorporating a PEG3 linker.
Protocol 1: Synthesis of a PROTAC with a PEG3 Linker via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-functionalized E3 ligase ligand using a bifunctional amine-PEG3-acid linker.
Materials:
-
POI ligand with a carboxylic acid handle
-
Amine-PEG3-acid linker
-
E3 ligase ligand with an amine handle
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
-
LC-MS system
Procedure:
Step 1: Coupling of POI Ligand to PEG3 Linker
-
Dissolve the POI ligand-COOH (1.0 eq) and amine-PEG3-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-linker intermediate by preparative HPLC.
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
-
Dissolve the purified POI-linker-COOH intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.[10]
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[11]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution and allow it to impregnate.
-
Preparation of Solutions:
-
Prepare the acceptor solution (PBS with a small percentage of DMSO) in the acceptor plate.
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration.
-
-
Assay Incubation: Carefully place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well
-
[Drug]equilibrium is the theoretical concentration at equilibrium
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
Area is the surface area of the membrane
-
Time is the incubation time
-
Conclusion
The PEG3 linker is a versatile and valuable component in the design of PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes it a popular choice for researchers. However, the optimal linker is always context-dependent, and a systematic approach to linker design, including the evaluation of a series of PEG linker lengths, is crucial for the development of potent and effective protein degraders. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to rationally design the next generation of PROTAC therapeutics.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pomalidomide-PEG3-C2-NH2 TFA: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Pomalidomide-PEG3-C2-NH2 TFA, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide covers the procurement of this critical reagent, its mechanism of action, and detailed protocols for its application in targeted protein degradation studies.
Introduction to Pomalidomide and PROTAC Technology
Pomalidomide is a derivative of thalidomide and is classified as an immunomodulatory drug (IMiD).[1][2] In the context of PROTACs, pomalidomide acts as a potent E3 ubiquitin ligase ligand.[3][4][5] It specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][5][6]
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a linker that connects the two ligands.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the pomalidomide moiety for CRBN engagement and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine group (NH2) for conjugation to a POI ligand.[3][5][7] The trifluoroacetic acid (TFA) salt form ensures stability and solubility.
Suppliers and Purchasing of this compound
The availability of high-quality chemical reagents is crucial for reproducible scientific research. Several chemical suppliers offer this compound. When selecting a supplier, researchers should consider factors such as purity, availability, and cost.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| MedChemExpress | HY-128598A | >98% | C₂₃H₂₉F₃N₄O₉ | 562.49 |
| ChemScene | CS-0100266 | ≥95% | C₂₃H₂₉F₃N₄O₉ | 562.49[8] |
| Immunomart | C₂₃H₂₉F₃N₄O₉ | 562.49[5] | ||
| MySkinRecipes | Reagent Code: #109363 | 99% | C₂₃H₂₉F₃N₄O₉ | 562.5[9] |
Note: This table is not exhaustive and represents a selection of suppliers found. Researchers are encouraged to visit the suppliers' websites for the most up-to-date information and to request certificates of analysis.
Mechanism of Action: The Role of Pomalidomide in PROTACs
The central mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon.
This process leads to the polyubiquitination of the POI. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[10]
Experimental Protocols
The following protocols provide a general framework for researchers to assess the efficacy of a novel PROTAC synthesized using this compound.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Quantification: Incubate the lysate on ice and then centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1]
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials and Reagents:
-
Cell line expressing the protein of interest and CRBN
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor to prevent degradation of the ubiquitinated POI. Treat the cells with the PROTAC or DMSO for a few hours.[7]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
Immunoprecipitation: Pre-clear the lysate to reduce non-specific binding. Add the immunoprecipitating antibody (e.g., anti-CRBN) or a control IgG to the lysate and incubate. Add Protein A/G beads to capture the antibody-protein complexes.[7]
-
Washing: Pellet and wash the beads several times with wash buffer to remove non-specifically bound proteins.[7]
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blot using antibodies against the POI and CRBN to confirm their co-precipitation.[7]
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.
Materials and Reagents:
-
Cell line of interest
-
Pomalidomide-based PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well plates
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is an indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon provides a powerful strategy for eliminating disease-causing proteins. This guide has provided a comprehensive overview of its procurement, mechanism of action, and key experimental protocols to facilitate its successful application in the laboratory. By following these guidelines, researchers can advance their understanding of protein function and develop novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pomalidomide-PEG3-C2-NH2 (TFA) - Immunomart [immunomart.com]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Pomalidomide-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 10. biopharma.co.uk [biopharma.co.uk]
- 11. benchchem.com [benchchem.com]
Safety and Handling of Pomalidomide Amine Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for pomalidomide and its amine linkers, which are critical components in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic agents. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of research and development activities.
Introduction to Pomalidomide and Amine Linkers
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is harnessed in the development of PROTACs, where pomalidomide serves as the E3 ligase ligand. Amine linkers are bifunctional molecules that are conjugated to pomalidomide, providing a reactive handle for attachment to a target protein ligand.[3] These linkers can vary in their composition, with polyethylene glycol (PEG) and alkyl chains being the most common.[2]
Hazard Identification and Safety Precautions
Pomalidomide is classified as a hazardous substance with reproductive toxicity.[4] It is a known human teratogen and can cause severe birth defects.[5] Therefore, stringent safety measures must be implemented when handling pomalidomide and its derivatives.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4][6]
-
Teratogenicity: Can cause severe birth defects.[5]
-
Cytotoxicity: Pomalidomide is a cytotoxic drug.[7]
-
Irritant: May cause skin and eye irritation upon contact.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[6] | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes and aerosols that can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosolization.[1][6] | Protects against inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6] | Prevents contamination of footwear and the spreading of the compound to other areas. |
Engineering Controls
-
Fume Hood: All handling of pomalidomide and its amine linkers, especially in powdered form or during chemical reactions, must be conducted in a certified chemical fume hood.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of airborne contaminants.[10]
-
Containment Isolators (Glove Boxes): For handling larger quantities or for procedures with a high risk of aerosolization, a negative pressure containment isolator is recommended.[6]
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the stability of the compounds.
Handling Procedures:
-
Designated Area: Designate a specific area within the laboratory for handling pomalidomide and its derivatives.[6]
-
Work Surface: Cover the work surface with disposable, plastic-backed absorbent pads to contain spills.[6]
-
Weighing: Handle the solid compound within a containment system such as a ventilated balance enclosure or glove box.[6]
-
Reconstitution: Slowly add solvent to the solid to avoid aerosolization.[6]
-
Avoid Incompatibles: Keep away from strong oxidizing agents.[1]
Storage:
-
Store pomalidomide and its amine linkers in a tightly sealed, clearly labeled container.[9]
-
Store in a cool, dry, and dark place.[11]
-
Store locked up and out of reach of children and pets.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. For minor spills, absorb with an inert material and place in a sealed container for disposal. For major spills, contact the institution's environmental health and safety department. |
Waste Disposal
All waste materials contaminated with pomalidomide or its amine linkers must be treated as hazardous waste.
-
Segregation: Segregate cytotoxic waste from other laboratory waste.[7]
-
Containers: Use designated, leak-proof, and puncture-resistant containers labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[7]
-
Disposal Method: The primary method for disposal is incineration at a licensed hazardous waste facility.[7] Do not dispose of down the drain or in regular trash.[9]
Experimental Protocols
The following are generalized protocols for the synthesis of pomalidomide-amine linkers. Researchers should adapt these procedures based on the specific linker and available laboratory equipment.
Synthesis of Pomalidomide-PEG4-Amine
This protocol describes a common method for synthesizing a pomalidomide linker with a four-unit polyethylene glycol (PEG) chain.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG4-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and Boc-PEG4-NH2 (1.1 eq) in DMSO.
-
Add Base: Add DIPEA (3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 90 °C and stir for 16 hours.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography to obtain Boc-protected pomalidomide-PEG4-amine.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add TFA and stir at room temperature for 2 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue is the pomalidomide-PEG4-amine, often as a TFA salt.
Synthesis of Pomalidomide-C3-Amine
This protocol outlines the synthesis of a pomalidomide linker with a three-carbon alkyl chain.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,3-diaminopropane
-
DIPEA
-
DMSO
-
TFA
-
DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and N-Boc-1,3-diaminopropane (1.1 eq) in DMSO.
-
Add Base: Add DIPEA (3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 130 °C and stir for 16 hours.[1]
-
Work-up: Follow the same work-up procedure as described in section 6.1, step 4.
-
Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography to obtain Boc-protected pomalidomide-C3-amine.
-
Deprotection: Follow the same deprotection procedure as described in section 6.1, step 6.
-
Final Product Isolation: Follow the same final product isolation procedure as described in section 6.1, step 7.
Quantitative Data
Reaction Yields for Pomalidomide-Linker Synthesis
The following table summarizes typical isolated yields for the synthesis of various pomalidomide-amine linkers via nucleophilic aromatic substitution (SNAr) with 4-fluorothalidomide.[1]
| Amine Linker (Primary) | Solvent | Temperature (°C) | Isolated Yield (%) |
| N-Boc-ethylenediamine | DMSO | 130 | 92 |
| N-Boc-1,3-diaminopropane | DMSO | 130 | 78 |
| N-Boc-1,4-diaminobutane | DMSO | 130 | 64 |
| Propargylamine | DMSO | 130 | 84 |
| Amine Linker (Secondary) | Solvent | Temperature (°C) | Isolated Yield (%) |
| N-Boc-N'-methylethylenediamine | DMSO | 90 | 90 |
| N-Boc-piperazine | DMSO | 90 | 88 |
| Morpholine | DMSO | 90 | 95 |
Stability of Pomalidomide-Linker Conjugates
The stability of the pomalidomide-linker conjugate is crucial for its efficacy in forming a stable ternary complex. Hydrolytic stability can be influenced by the linker attachment point and the surrounding chemical environment.
A study on thalidomide-based linker conjugates (structurally similar to pomalidomide conjugates) showed that aminoalkyl linkers are generally very stable at physiological pH (7.4), while some other linker types, such as carboxamides, can be susceptible to hydrolysis.[3] Linker attachment at position 4 of the phthalimide ring generally results in more stable derivatives compared to attachment at position 5.[3]
Visualizations
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Experimental Workflow for Pomalidomide-Amine Linker Synthesis
Logical Relationship in PROTAC Assembly
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide-PEG3-NH2.HCl | CAS:2446474-09-3 | Biopharma PEG [biochempeg.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis and Evaluation Using Pomalidomide-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] Pomalidomide is a widely used E3 ligase ligand that recruits Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[5] This document provides detailed protocols for the synthesis of PROTACs using the commercially available building block, Pomalidomide-PEG3-C2-NH2 TFA, and for the subsequent evaluation of their degradation activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The pomalidomide moiety of the PROTAC binds to CRBN, while the other end binds to the target protein. This ternary complex formation brings the E3 ligase machinery into close proximity with the POI, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Amide Coupling
This protocol describes the coupling of a protein of interest (POI) ligand containing a carboxylic acid functional group with this compound.
Materials and Reagents:
-
This compound salt
-
POI-ligand with a terminal carboxylic acid (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6]
-
DIPEA (N,N-Diisopropylethylamine)[6]
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 eq.) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the degradation of a target protein in cultured cells treated with the synthesized PROTAC. This method is crucial for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][7]
Materials and Reagents:
-
Human cancer cell line expressing the target protein
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
-
Imaging system for chemiluminescence
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8] Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[8] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to each well and scrape the cells.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Data Presentation
The following tables summarize the key parameters for the synthesis and evaluation of a hypothetical PROTAC.
Table 1: Reaction Parameters for PROTAC Synthesis
| Parameter | Value |
| POI-COOH | 1.0 eq. |
| This compound | 1.1 eq. |
| HATU | 1.2 eq. |
| DIPEA | 3.0 eq. |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-4 hours |
| Purification Method | Reverse-phase HPLC |
Table 2: Quantitative Data for PROTAC Evaluation
| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 10 |
Table 3: Calculated Degradation Parameters
| Parameter | Value |
| DC50 | ~15 nM |
| Dmax | ~90% |
Visualizations
Experimental Workflow: PROTAC Synthesis and Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Amine Conjugation Protocol for Pomalidomide-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1] They function by recruiting a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a critical component in the design of many PROTACs.[2]
This application note provides a detailed protocol for the conjugation of Pomalidomide-PEG3-C2-NH2 TFA to a target molecule containing carboxyl groups, such as a protein. This specific molecule incorporates the Pomalidomide ligand, a flexible 3-unit polyethylene glycol (PEG) linker to provide spatial separation, and a terminal primary amine (NH2) for covalent attachment.[3][4][5] The protocol utilizes the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond. This two-step process first activates the carboxyl groups on the target protein, which then react with the primary amine of the Pomalidomide linker, ensuring an efficient and controlled conjugation process.[6][7]
Principle of the Reaction
The conjugation is achieved through a two-step amine coupling reaction:
-
Activation : The carboxyl groups (-COOH) on the target protein (e.g., on aspartic or glutamic acid residues) are activated by EDC. This forms a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling : Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in an aqueous environment. The primary amine of Pomalidomide-PEG3-C2-NH2 then nucleophilically attacks the Sulfo-NHS ester, forming a stable covalent amide bond and releasing Sulfo-NHS. This two-step method minimizes protein-protein crosslinking.[6][7]
Caption: Chemical workflow for EDC/Sulfo-NHS mediated amine conjugation.
Materials and Reagents
-
This compound (MW will be ~598.5 g/mol ; Pomalidomide-PEG3-amine base is ~484.5 g/mol + TFA is ~114 g/mol )
-
Target protein with accessible carboxyl groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer : 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns or spin columns (e.g., Zeba™ Spin Desalting Columns)
-
Dialysis cassettes (appropriate MWCO)
-
Standard laboratory equipment (pH meter, centrifuge, magnetic stirrer, etc.)
Quantitative Experimental Parameters
The following table summarizes the recommended starting conditions for the conjugation reaction. Optimization may be required depending on the specific protein and desired degree of labeling.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve conjugation efficiency. |
| Molar Ratio (Protein:EDC) | 1 : 40-100 | A significant molar excess of EDC is needed to drive the reaction. |
| Molar Ratio (Protein:Sulfo-NHS) | 1 : 40-100 | Typically used in equimolar amounts to EDC for maximum efficiency. |
| Molar Ratio (Protein:Pom-Linker) | 1 : 10-20 | Adjust ratio to control the degree of labeling. |
| Activation Reaction Time | 15-30 minutes | Incubation of protein with EDC/Sulfo-NHS. |
| Activation Temperature | Room Temperature | |
| Conjugation Reaction Time | 2 hours to Overnight | Overnight reactions are often performed at 4°C. |
| Conjugation Temperature | Room Temperature or 4°C | |
| Quenching Time | 15-30 minutes | |
| Activation Buffer pH | 6.0 | Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[7] |
| Coupling Buffer pH | 7.2 - 7.5 | Optimal for the reaction between the NHS-ester and the primary amine.[7][8] |
Experimental Protocol
This protocol describes the conjugation of Pomalidomide-PEG3-C2-NH2 to a protein with a molecular weight of ~50 kDa. Adjustments to scale and reagent quantities will be necessary for different proteins or starting amounts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide-PEG3-Amine HCl salt | 2446474-09-3 [chemicalbook.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Revolutionizing Drug Discovery: Applications in Targeted Protein Degradation (TPD)
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to the deliberate eradication of disease-causing proteins. This innovative approach, known as Targeted Protein Degradation (TPD), harnesses the cell's own quality control machinery to selectively eliminate proteins of interest. This technology offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals venturing into this exciting field.
Targeted protein degradation utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. This "event-driven" pharmacology, where a single degrader molecule can catalytically induce the degradation of multiple target proteins, distinguishes TPD from conventional "occupancy-driven" inhibitors.
Applications Across Therapeutic Areas
The versatility of TPD has led to its application in a wide range of diseases, with numerous degraders advancing into clinical trials.
Oncology
Cancer remains a primary focus for TPD, with many degraders targeting key oncogenic proteins that are difficult to inhibit with traditional small molecules.
-
Prostate Cancer: The androgen receptor (AR) is a key driver of prostate cancer. ARV-110, a PROTAC targeting AR, has shown clinical activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] In a phase 1/2 study, ARV-110 demonstrated a favorable safety profile and led to PSA declines of ≥50% in 46% of patients with AR T878A/S and/or H875Y mutations.[1][2]
-
Breast Cancer: The estrogen receptor (ER) is a critical target in ER-positive breast cancer. ARV-471 (vepdegestrant), an orally bioavailable PROTAC ER degrader, has shown robust ER degradation and anti-tumor activity.[4][5] In a Phase 1 trial, ARV-471 resulted in a median ER degradation of 69% and a clinical benefit rate of 36.1% in patients with ER+/HER2- advanced or metastatic breast cancer.[5][6]
-
Hematological Malignancies: Molecular glues like CC-90009 are being investigated for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) by selectively degrading GSPT1.[7] CFT7455, another molecular glue, targets IKZF1/3 for degradation and has shown picomolar potency in preclinical models of multiple myeloma.[7]
-
KRAS-Driven Cancers: PROTACs targeting the historically challenging KRAS oncogene are in development. LHF418, a PROTAC targeting SOS1, a KRAS guanine nucleotide exchange factor, demonstrated potent SOS1 degradation with a DC50 of 209.4 nM and a Dmax exceeding 80% in preclinical studies.[8]
Neurodegenerative Diseases
TPD offers a promising strategy for clearing the toxic protein aggregates that are hallmarks of many neurodegenerative diseases. While still in early stages, research is ongoing to develop degraders for targets like tau and TDP-43.
Immunology and Inflammation
The catalytic nature and potential for high selectivity make TPD an attractive modality for modulating inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for selected TPD molecules.
| Degrader | Target | Cancer Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| PROTACs | |||||||
| ARV-110 | Androgen Receptor | Prostate Cancer | Preclinical Models | Nanomolar range | - | - | [9] |
| ARV-471 | Estrogen Receptor | Breast Cancer | Preclinical Models | - | Up to 97% | - | [4] |
| GP262 | PI3K/mTOR | Breast Cancer | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | - | [10] |
| BTK PROTAC | BTK | - | - | 136 | 88 | - | [9] |
| MTK802 | BTK (WT & C481S mutant) | - | - | 14.6 (WT), 14.9 (mutant) | - | - | [9] |
| LHF418 | SOS1 | KRAS-driven cancers | - | 209.4 | >80 | - | [8] |
| Molecular Glues | |||||||
| CC-90009 | GSPT1 | AML/MDS | - | - | - | - | [7] |
| CFT7455 | IKZF1/3 | Multiple Myeloma | - | Picomolar range | - | Picomolar range | [7] |
| HQ005 | CCNK | - | - | 41 | - | - | [11] |
| LYG-409 | GSPT1 | AML/Prostate Cancer | KG-1 | 7.87 | - | 9.50 | [11] |
| QXG-6442 | CK1α | - | MOLM-14 | 5.7 | 90 | - | [11] |
| PVTX-405 | IKZF2 | - | - | 0.7 | 91 | - | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a degrader molecule.
Materials:
-
Cell culture reagents
-
Degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).[12]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.[12]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.[13][14] The principle is that ligand binding stabilizes the protein against thermal denaturation.[13][14]
Materials:
-
Cell culture reagents
-
Compound of interest and vehicle control (DMSO)
-
PBS
-
Lysis Buffer
-
PCR tubes and thermal cycler
-
Centrifuge
-
Western blot or AlphaLISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells at a concentration of 2x10^6 cells/mL.
-
Treat one aliquot of cells with the compound and another with vehicle (DMSO) for 1-2 hours at 37°C.[14]
-
-
Heat Challenge:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[14]
-
-
Clarification of Lysate:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[14]
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein using Western Blot or AlphaLISA.[14]
-
-
Data Analysis:
-
Quantify the signal for the target protein at each temperature.
-
Normalize the data to the signal at the lowest temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and compound-treated samples. A shift in the melt curve indicates target engagement.[14]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Target Protein - Degrader - E3 Ligase) within cells.
Materials:
-
Cells expressing tagged versions of the target protein and/or E3 ligase (e.g., HA-tag, Flag-tag)
-
Degrader compound and vehicle control
-
Lysis buffer
-
Antibodies against the tags and endogenous proteins
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the degrader or vehicle for the desired time.
-
Lyse the cells and pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against one component of the putative complex (e.g., anti-Flag for a Flag-tagged target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., glycine-HCl or sample buffer).
-
Analyze the immunoprecipitated samples by Western blot using antibodies against all three components of the expected ternary complex (target protein, E3 ligase, and a component of the E3 ligase complex like CUL4A for CRBN). The presence of all three proteins in the immunoprecipitate of one component confirms the formation of the ternary complex. For a more rigorous demonstration, a two-step Co-IP can be performed.[15][16]
-
Protocol 4: In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the degrader.
Materials:
-
Cells co-transfected with plasmids for the target protein (e.g., HA-tagged) and ubiquitin (e.g., His-tagged)
-
Degrader compound, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Dilution buffer
-
Ni-NTA agarose beads (for His-tagged ubiquitin)
-
Western blot reagents
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the tagged target protein and tagged ubiquitin.
-
Treat the cells with the degrader or vehicle, in the presence of a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate.
-
-
Denaturing Lysis and Pulldown:
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Dilute the lysate to reduce the SDS concentration.
-
Incubate the lysate with Ni-NTA beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blot using an antibody against the tag on the target protein (e.g., anti-HA). An increase in the high molecular weight smear upon degrader treatment indicates increased ubiquitination of the target protein.[17]
-
References
- 1. urotoday.com [urotoday.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. drughunter.com [drughunter.com]
- 8. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-PEG3-C2-NH2 TFA in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative strategy in drug discovery, offering the potential to eliminate disease-causing proteins entirely rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Pomalidomide is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[1][2][3][4][5] This makes pomalidomide and its derivatives invaluable components in the design of PROTACs for anticancer agent development. Pomalidomide-PEG3-C2-NH2 TFA is a high-purity, synthetic E3 ligase ligand-linker conjugate. It comprises the pomalidomide moiety, a flexible 3-unit polyethylene glycol (PEG) linker, and a terminal primary amine (NH2) for convenient conjugation to a POI-binding ligand.[6][7] The trifluoroacetic acid (TFA) salt form ensures stability and solubility.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis and evaluation of novel PROTAC-based anticancer agents.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system.[4] The pomalidomide head of the PROTAC engages the CRBN E3 ligase, while the other end binds to the target cancer-associated protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] Pomalidomide itself has therapeutic effects in multiple myeloma by inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][5][8]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following tables summarize representative data for pomalidomide-based PROTACs targeting various cancer-related proteins.
Table 1: Representative Degradation Efficacy (DC50 & Dmax) of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| Compound 16 | EGFR | A549 | 32.9 | 96 | [9] |
| Compound 15 | EGFR | A549 | 43.4 | >80 | [9] |
| ZQ-23 | HDAC8 | K562 | 147 | 93 | [4] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [5] |
| 18i (PEG4 linker) | p300 | MM1.S | ~1000 | ~91 |[10] |
Table 2: Representative Antiproliferative Activity (IC50) of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 16 | EGFR | A549 | 0.08 ± 0.01 | [9] |
| Compound 16 | EGFR | MCF-7 | 0.25 ± 0.03 | [9] |
| Compound 16 | EGFR | HepG-2 | 0.41 ± 0.05 | [9] |
| Compound 16 | EGFR | HCT-116 | 0.33 ± 0.04 |[9] |
Experimental Protocols
A typical workflow for the development and evaluation of a novel PROTAC involves synthesis, confirmation of target degradation, and assessment of anticancer activity.
Protocol 1: Synthesis of a Novel PROTAC via Amide Coupling
This protocol describes the conjugation of a hypothetical POI ligand containing a carboxylic acid to the terminal amine of Pomalidomide-PEG3-C2-NH2.
Materials:
-
This compound
-
POI-ligand-COOH (your protein of interest ligand with a carboxylic acid handle)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to neutralize the TFA salt.
-
Add the Pomalidomide-PEG3-C2-NH2 solution to the activated POI-ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the primary assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[1]
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[11]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them using RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1][11]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[1][11]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
DC50/Dmax Calculation: Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[5][12]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-CRBN ternary complex.[2]
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC and MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose slurry
-
Antibodies for Western blotting (anti-target protein, anti-CRBN)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ternary complex.[2][5] Treat cells with the PROTAC (at a concentration ~5-10x DC50) or DMSO for 4-6 hours.[2]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[2]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.[2]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or a control IgG overnight at 4°C.[2]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[2]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[2]
-
Elution and Western Blot: Elute the captured proteins from the beads and analyze by Western blot. Probe the membrane with antibodies against both the target protein and CRBN. A successful Co-IP will show the presence of the target protein in the sample where CRBN was immunoprecipitated (and vice-versa), but not in the IgG control.[2]
Protocol 4: Cell Viability Assay (MTT/MTS)
This assay measures the cytotoxic or antiproliferative effects of the newly developed PROTAC on cancer cells.[13]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Incubation:
-
For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. The live cells will convert the yellow MTT to purple formazan crystals.[15] Add a solubilization solution and mix to dissolve the crystals.[15]
-
For MTS: Add a pre-mixed MTS solution to each well and incubate for 1-4 hours at 37°C. The formazan product is soluble in culture medium.[14][15]
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.[14][15]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a versatile and valuable building block for the creation of novel PROTAC-based anticancer agents. Its pre-functionalized pomalidomide core and flexible PEG linker with a reactive amine handle streamline the synthesis of potent and selective protein degraders.[6][7][16][17] The protocols outlined in these notes provide a robust framework for the synthesis, biochemical, and cellular characterization of these next-generation therapeutics, enabling researchers to efficiently advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pomalidomide-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 17. Pomalidomide-PEG-Amine | AxisPharm [axispharm.com]
Experimental protocol for in vitro degradation assays with pomalidomide PROTACs.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting in vitro degradation assays to evaluate the efficacy of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Pomalidomide is a derivative of thalidomide and functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By incorporating pomalidomide into a PROTAC, a target protein of interest (POI) can be brought into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][5]
The following protocols and guidelines will enable researchers to characterize the degradation potential of their pomalidomide-based PROTACs by determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4][6]
Principle of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI), a linker, and the pomalidomide moiety that recruits the CRBN E3 ligase.[1][4] The formation of a ternary complex between the POI, the PROTAC, and CRBN is a critical step for inducing protein degradation.[1][5][7] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][8]
Experimental Protocols
A typical workflow for assessing the in vitro degradation of a target protein by a pomalidomide-based PROTAC involves cell culture, treatment with the PROTAC, cell lysis, protein quantification, and analysis of protein levels by Western blotting.[1][4]
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest (e.g., HeLa, HEK293, or a cancer cell line relevant to the POI).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pomalidomide-based PROTAC stock solution (typically in DMSO).
-
Vehicle control (DMSO).
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Prepare serial dilutions of the pomalidomide-based PROTAC in complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50.[1]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.1%.[4][6]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to determine the optimal degradation time.[1][4]
Cell Lysis and Protein Quantification
This protocol outlines the steps for preparing cell lysates and determining protein concentration.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][9]
-
Cell scraper.
-
Microcentrifuge tubes.
-
BCA or Bradford protein assay kit.
Procedure:
-
After the treatment period, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).[1]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][4]
-
Transfer the supernatant containing the soluble protein to a new, clean microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1][4]
Western Blotting for Protein Degradation
This protocol details the Western blot procedure to quantify the levels of the target protein.
Materials:
-
Laemmli sample buffer (4x or 6x).
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).[4]
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or vinculin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.[1][4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control.
Data Analysis
This section describes how to analyze the Western blot data to determine DC50 and Dmax.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).[6]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic curve) to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation).[6]
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Western Blot Antibody Dilutions and Conditions
| Antibody | Supplier & Cat. No. | Dilution | Incubation Conditions |
| Primary anti-Target X | [Specify] | [Specify] | Overnight at 4°C |
| Primary anti-GAPDH | [Specify] | [Specify] | 1 hour at room temperature |
| Secondary anti-Rabbit IgG | [Specify] | [Specify] | 1 hour at room temperature |
| Secondary anti-Mouse IgG | [Specify] | [Specify] | 1 hour at room temperature |
Table 2: Degradation Parameters for Pomalidomide PROTAC-1
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| [Cell Line A] | 24 | [Value] | [Value] |
| [Cell Line B] | 24 | [Value] | [Value] |
Mandatory Visualization
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for in vitro degradation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-PEG3-C2-NH2 TFA in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG3-C2-NH2 TFA is a pivotal synthetic building block in the field of targeted protein degradation (TPD). It serves as an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker terminating in an amine group.[1] This functionalized linker allows for the covalent attachment of a ligand that targets a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs synthesized using this linker hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting its function. This offers a powerful strategy to address disease-causing proteins that have been historically challenging to target with conventional small molecule inhibitors. These application notes provide detailed protocols for the use of PROTACs synthesized from this compound in cellular models, focusing on methods to assess target protein degradation and the downstream cellular consequences.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs assembled with Pomalidomide-PEG3-C2-NH2 function by inducing proximity between the target protein and the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Pomalidomide Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of pomalidomide building blocks utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and simplified purification processes.[1][2][3] These protocols are particularly valuable for accelerating the development of proteolysis-targeting chimeras (PROTACs) and molecular glues.[1][2]
Introduction
Pomalidomide is a potent immunomodulatory agent that functions as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[][5] This interaction redirects the E3 ligase complex to degrade specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells.[][6] The pomalidomide scaffold is a critical component in the design of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation.[7]
The synthesis of pomalidomide analogs and their incorporation into PROTACs can be a time-consuming process.[1][2] Microwave-assisted synthesis provides a rapid and efficient alternative to traditional oil bath heating, enabling the preparation of pomalidomide building blocks in minutes rather than hours.[1][2][3] This acceleration in synthesis significantly streamlines the discovery and optimization of novel protein degraders.[8]
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of a Pomalidomide Analog
| Starting Material | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Fluorothalidomide | Secondary Amine | DMSO | 150 | 15 | High (unspecified quantitative) | [1][2] |
| 4-Fluorothalidomide | Secondary Amine | DMSO | 180 | 15 | Lower | [2] |
| 4-Fluorothalidomide | Secondary Amine | DMSO | 210 | 15 | Significantly Lower | [2] |
| 4-Fluorothalidomide | Secondary Amine | DMSO | 150 | 30 | Reduced | [2][3] |
| 4-Fluorothalidomide | Secondary Amine | DMSO | 150 | 60 | Reduced | [2] |
Note: Yields were determined by internal NMR standard (1,3,5-trimethoxybenzene). Secondary amines consistently provided higher yields than primary amines.[2][8]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Pomalidomide Analogs
This protocol is adapted from optimized conditions for the synthesis of pomalidomide ligands from ortho-fluorothalidomide and secondary amines.[3]
Materials:
-
4-Fluorothalidomide
-
Secondary amine of interest
-
Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vial
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave synthesis vial, add 4-fluorothalidomide (1 equivalent).
-
Add the secondary amine of interest (1.2 equivalents).
-
Add DMSO to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can often be used without further purification.[1][2] If necessary, the product can be purified by standard techniques such as column chromatography.
Protocol 2: Synthesis of 3-Nitrophthalic Acid (Conventional Method)
This is a precursor for the synthesis of the phthalimide core of pomalidomide.
Materials:
-
Phthalic acid
-
Concentrated nitric acid (99%)
Procedure:
-
In a reaction vessel, combine 100 parts by weight of concentrated nitric acid with 10 parts by weight of phthalic acid.[9]
-
Heat the mixture to 70 °C and maintain this temperature for three hours.[9]
-
The reaction yields a mixture of 3- and 4-nitrophthalic acid.[9]
-
The pure 3-nitrophthalic acid can be isolated by recrystallization from hot water.[10]
Protocol 3: Synthesis of 3-Aminophthalic Acid (Conventional Method)
Materials:
-
3-Nitrophthalic acid
-
Methanol
-
Platinic oxide (catalyst)
-
Hydrogen source
Procedure:
-
Dissolve the recrystallized 3-nitrophthalic acid in methanol.[10]
-
Add a catalytic amount of platinic oxide.[10]
-
Hydrogenate the mixture at 25 psi until the reaction is complete (approximately one hour).[10]
-
Filter the mixture to remove the catalyst and evaporate the solvent to obtain solid 3-aminophthalic acid.[10]
Visualizations
Pomalidomide Mechanism of Action
Caption: Pomalidomide's mechanism of action.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for pomalidomide analog synthesis.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
Designing a Pomalidomide-Based PROTAC Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] Pomalidomide, an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[6][7][8] This makes pomalidomide a valuable building block for the design of PROTACs aimed at degrading a wide array of disease-causing proteins.[1]
This document provides detailed application notes and protocols for the rational design and construction of a PROTAC library utilizing pomalidomide as the E3 ligase-recruiting moiety. We will cover linker design strategies, synthetic methodologies, and a comprehensive suite of biochemical, biophysical, and cellular assays for the characterization and evaluation of novel pomalidomide-based PROTACs.
I. Rational Design of a Pomalidomide-Based PROTAC Library
The efficacy of a PROTAC is critically dependent on the geometry and physicochemical properties of the linker connecting the pomalidomide and POI ligands.[9][10] A systematic approach to linker design is therefore paramount for successful PROTAC development. Key considerations include linker composition, length, and the point of attachment to the pomalidomide core.
Linker Composition: PEG vs. Alkyl Chains
The two most common linker types are polyethylene glycol (PEG) and alkyl chains.[9]
-
Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers can enhance the solubility and cell permeability of the PROTAC molecule. The ether oxygens within the PEG chain can also act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interactions within the ternary complex.[9]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility. However, they may lead to lower solubility of the final PROTAC.[9]
The choice between a PEG and an alkyl linker is often contingent on the properties of the target protein and the warhead being utilized.
Linker Length Optimization
The length of the linker is a critical parameter that must be empirically optimized for each target protein.[10] An optimal linker length is essential to span the distance between the E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker may not effectively bring the two proteins together for efficient ubiquitination.[10]
Linker Attachment Point on Pomalidomide
Studies have shown that the point of linker attachment to the pomalidomide core can significantly impact PROTAC activity. While various positions have been explored, C5-substitution on the pomalidomide ring has been shown in some cases to result in higher degradation activity compared to C4-substitution.[9] The 4-amino group of pomalidomide also provides a convenient handle for linker attachment.[5]
II. Synthesis of a Pomalidomide-Based PROTAC Library
A common and efficient strategy for generating a PROTAC library involves the use of "click chemistry."[9] This approach utilizes a pomalidomide derivative functionalized with an azide group, which can then be readily conjugated to a library of POI ligands modified with a terminal alkyne.
Synthesis of Pomalidomide-C5-Azide
The following protocol describes a representative synthesis of pomalidomide-C5-azide, a key intermediate for click chemistry-based PROTAC synthesis.[7]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [7]
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Step 2: Synthesis of Pomalidomide-C5-Azide [7]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pomalidomide-C5-azide.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to conjugate the pomalidomide-azide with an alkyne-modified POI ligand.[1]
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
III. Experimental Evaluation of Pomalidomide-Based PROTACs
A multi-tiered approach is necessary to thoroughly characterize the biological activity of newly synthesized PROTACs. This includes biophysical assays to confirm ternary complex formation, and cellular assays to assess protein degradation and downstream functional consequences.
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for successful protein degradation.[11][12] Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinities and kinetics of both binary (PROTAC to POI, PROTAC to CRBN) and ternary complex formation.[13][14] This technique is advantageous as it is label-free and can provide real-time kinetic information.[14]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for measuring the thermodynamic parameters of binding events, providing insights into the driving forces of ternary complex formation.[15][16]
-
NanoBRET™/FRET Assays: These proximity-based assays can be performed in live cells to monitor ternary complex formation in a more physiologically relevant environment.[11][13][17]
-
AlphaLISA®: This bead-based immunoassay is a high-throughput method for detecting and quantifying ternary complex formation in a biochemical setting.[9]
-
Native Mass Spectrometry (nMS): nMS can directly observe the formation of the ternary complex and provide information on its stoichiometry.[16][18]
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay Technique | Advantages | Disadvantages | Throughput |
| SPR | Label-free, real-time kinetics, measures affinity and kinetics[14] | Requires specialized equipment, can be low to medium throughput[16] | Medium |
| ITC | Label-free, provides thermodynamic data[15][16] | Requires large amounts of pure protein, low throughput[16] | Low |
| NanoBRET™ | Live-cell assay, kinetic measurements[11][13] | Requires genetic modification of cells/proteins | High |
| AlphaLISA® | High-throughput, sensitive[9] | Requires specific antibodies/reagents | High |
| Native MS | Direct observation of complex, stoichiometry information[16][18] | Requires specialized equipment and expertise | Low to Medium |
Cellular Assays for Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: This is the most common method to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.[1][19] Cells are treated with varying concentrations of the PROTAC for different time points, and the protein levels are assessed by immunoblotting.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used for a more quantitative and higher-throughput assessment of target protein degradation.[20]
-
HiBiT/NanoLuc® Reporter Assays: These assays involve tagging the endogenous target protein with a small luminescent peptide, allowing for sensitive and real-time monitoring of protein levels in live cells.[21]
Table 2: Quantitative Analysis of PROTAC-Mediated Protein Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example-1 | PEG | 12 | 50 | 95 |
| Example-2 | PEG | 16 | 15 | >98 |
| Example-3 | Alkyl | 12 | 120 | 85 |
| Example-4 | Alkyl | 16 | 45 | 92 |
Data in this table is illustrative and will vary depending on the specific target and cell line.
Ubiquitination Assays
To confirm the mechanism of action, it is important to demonstrate that the PROTAC induces the ubiquitination of the target protein.[20]
-
Immunoprecipitation-Western Blot (IP-WB): The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting with an anti-ubiquitin antibody.[20]
-
Mass Spectrometry (MS): MS-based proteomics can identify the specific sites of ubiquitination on the target protein.[20]
IV. Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for designing and evaluating a pomalidomide-based PROTAC library.
V. Conclusion
The rational design and systematic evaluation of linkers are crucial for the development of potent and selective pomalidomide-based PROTACs. By employing a modular synthetic approach, such as click chemistry with a pomalidomide-azide intermediate, diverse PROTAC libraries can be efficiently generated. A comprehensive suite of biophysical and cellular assays is essential to characterize the formation of the ternary complex, confirm target protein degradation, and elucidate the mechanism of action. The protocols and strategies outlined in this document provide a robust framework for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Pomalidomide-PEG3-C2-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. PROTACs consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-CRBN E3 ubiquitin ligase complex.[1] Pomalidomide-PEG3-C2-NH2 TFA is a functionalized building block designed for the synthesis of PROTACs. It incorporates the pomalidomide moiety for CRBN recruitment and a PEG3 linker with a terminal amine group, allowing for straightforward conjugation to a POI-specific ligand.
These application notes provide a comprehensive overview of the use of this compound for the targeted degradation of Histone Deacetylase 8 (HDAC8) and Epidermal Growth Factor Receptor (EGFR). This document includes key quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs initiate a cascade of intracellular events culminating in the selective degradation of a target protein. The pomalidomide component of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule engages the POI. This ternary complex formation (POI-PROTAC-CRBN) is the critical first step.[2] This proximity enables the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to the surface of the POI, leading to the formation of a polyubiquitin chain. This chain is then recognized by the 26S proteasome, which unfolds and degrades the tagged protein.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the linker length of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a pomalidomide-based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the pomalidomide moiety (which binds to the E3 ubiquitin ligase Cereblon, or CRBN) to the ligand that binds the protein of interest (POI).[1][2] It is not merely a passive spacer; its length, composition, and rigidity directly influence the formation and stability of the essential ternary complex (POI-PROTAC-CRBN).[3][4] This ternary complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] The linker also significantly affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][5]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: The linker's length is crucial for achieving the necessary proximity and orientation between the target protein and the CRBN E3 ligase for efficient ubiquitin transfer.[3]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable and productive ternary complex.[3][4][5]
-
Too long: An excessively long linker can lead to an entropically unfavorable and overly flexible complex, resulting in inefficient ubiquitination.[4] It may also contribute to the "hook effect."[5] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing to find the "sweet spot."[4]
Q3: What are the common types of linkers used, and how do they differ?
A3: The most common linker types for pomalidomide-based PROTACs are polyethylene glycol (PEG) chains and alkyl chains.[5]
-
PEG Linkers: These are hydrophilic and can enhance the solubility and cell permeability of the PROTAC.[5] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[5]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility.[5] However, they might decrease the overall solubility of the PROTAC molecule.[5] Recently, more rigid linkers containing cyclic structures (e.g., piperazine/piperidine) or alkynes are being explored to reduce conformational flexibility and improve pharmacological properties.[2][6]
Q4: What is the "hook effect" and how does linker length relate to it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[5][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex.[5][7] An overly long or flexible linker can exacerbate the hook effect by increasing the entropic penalty of forming a constrained ternary complex, thus favoring the formation of binary complexes.[5]
Q5: How important is the linker attachment point on the pomalidomide scaffold?
A5: The attachment point is critical and significantly impacts PROTAC activity.[3][5] For pomalidomide, the C5 position on the phthalimide ring is often preferred.[5][] Studies have shown that C5-substitution can lead to higher degradation activity compared to C4-substitution.[5] Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc-finger proteins, which is a known liability of pomalidomide-based PROTACs.[5][9]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation due to suboptimal linker design.[10] 2. Low cell permeability of the PROTACs.[5][10] 3. The target cell line has low Cereblon (CRBN) expression.[10] | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include both flexible PEG and more rigid alkyl or heterocyclic linkers).[6][10] 2. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve hydrophilicity (e.g., incorporate PEG units) if permeability is low.[5][10] 3. Confirm CRBN expression in your cell line via Western Blot. If expression is low, consider using a different cell line known to have higher CRBN expression.[10] |
| "Hook effect" observed at high concentrations. | Formation of unproductive binary complexes (PROTAC-Target, PROTAC-CRBN) is outcompeting the formation of the productive ternary complex.[5][11] This can be exacerbated by a suboptimal linker.[5] | 1. Titrate the PROTAC concentration carefully to identify the optimal range for degradation. 2. Re-evaluate the linker design. A linker that better promotes positive cooperativity in the ternary complex can help mitigate the hook effect.[11][12] 3. Use biophysical assays like AlphaLISA or SPR to quantify ternary complex formation and cooperativity.[5][7] |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or overall cell health.[10] 2. Inaccurate preparation or dilution of PROTAC stock solutions.[10] 3. Minor variations in incubation times.[10] | 1. Implement a strict cell seeding protocol and visually inspect cells for consistent confluence and morphology before treatment.[10] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions. Perform serial dilutions fresh for each experiment.[10] 3. Use a precise timer for all incubation steps and handle all plates uniformly.[10] |
| Significant off-target degradation of neosubstrates (e.g., IKZF1/3). | The pomalidomide moiety itself can recruit and degrade native CRBN neosubstrates like the transcription factors IKZF1 and IKZF3.[13][14] | 1. Acknowledge this as a potential on-target effect of the pomalidomide ligand. 2. Modify the pomalidomide scaffold. Studies suggest that attaching the linker at the C5 position can reduce the degradation of some zinc-finger proteins.[5][][9] 3. Perform proteomic studies to comprehensively assess on- and off-target effects of your lead PROTACs.[9] |
| Poor PROTAC solubility or suspected low permeability. | The linker is highly hydrophobic (e.g., long alkyl chain), or the overall molecule has poor physicochemical properties.[5] | 1. Redesign the linker to include more hydrophilic moieties, such as PEG units or other polar functional groups.[2][5] 2. Consider using computational models to predict the physicochemical properties of your designed PROTACs before synthesis. |
Quantitative Data Summary
The optimal linker length is highly target-dependent. The following tables summarize data from various studies, illustrating the impact of linker characteristics on the degradation of specific protein targets.
Table 1: Impact of Linker Length and Composition on Bruton's Tyrosine Kinase (BTK) Degradation [3]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound A | PEG-based | 10 | C4 | >1000 | <20 | Ramos |
| Compound B | PEG-based | 13 | C4 | 50 | 85 | Ramos |
| Compound C | PEG-based | 16 | C4 | 10 | >95 | Ramos |
| Compound D | Alkyl-based | 16 | C5 | 5 | >95 | Ramos |
Data synthesized from published literature.[3]
Table 2: Impact of Linker Length on p38α Degradation [4][5]
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| p38α-1 | PEG/Alkyl | 12 | Inactive | <10 | HEK293 |
| p38α-2 | PEG/Alkyl | 15 | 100 | 80 | HEK293 |
| p38α-3 | PEG/Alkyl | 16 | 30 | >90 | HEK293 |
| p38α-4 | PEG/Alkyl | 17 | 50 | >90 | HEK293 |
| p38α-5 | PEG/Alkyl | 20 | 250 | 65 | HEK293 |
Note: A clear optimal range for linker length of 15-17 atoms is observed for this target.[4][5]
Table 3: Impact of Linker Length on EGFR Degradation in A549 Cells [15]
| PROTAC | Linker Composition | DC₅₀ (nM) | Notes |
| Compound 15 | PEG-based | 43.4 | Concentration-dependent degradation. |
| Compound 16 | PEG-based | 32.9 | More potent degradation, but exhibited a significant hook effect at higher concentrations. |
Data adapted from studies on pomalidomide-based EGFR degraders.[15]
Detailed Experimental Protocols
Western Blot for Protein Degradation Quantification
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5][16]
-
Cell Seeding: Seed cells (e.g., HEK293, A549) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in cell culture media. Aspirate the old media from the cells and add the PROTAC-containing media. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the protein bands. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]
Ternary Complex Formation Assay (AlphaLISA)
This bead-based immunoassay is used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.[5]
-
Reagent Preparation:
-
Prepare tagged recombinant proteins: His-tagged CRBN/DDB1 and a tagged target protein (e.g., GST-tagged).[5]
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
-
Assay Plate Setup: In a 384-well plate, add the tagged target protein, the tagged E3 ligase complex, and the PROTAC dilutions.
-
Complex Formation: Incubate the plate at room temperature for 1 hour to allow the ternary complex to form.[5]
-
Bead Addition: Add AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and AlphaLISA donor beads conjugated with an antibody against the other tag (e.g., anti-His). Incubate in the dark according to the manufacturer's protocol (typically 1-2 hours).
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. When the ternary complex brings the donor and acceptor beads into proximity, a chemiluminescent signal is generated upon excitation.
-
Data Analysis: The signal generated is proportional to the amount of ternary complex formed.[5] Plot the AlphaLISA signal against the PROTAC concentration. This can reveal the concentration at which maximal complex formation occurs and may also show the hook effect at higher concentrations.[5]
Cell Viability Assay (MTT)
This assay measures the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[5]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Aspirate the media and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to calculate the IC₅₀ value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. tandfonline.com [tandfonline.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving Ternary Complex Formation with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) to enhance the formation of ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The PEG linker in a PROTAC is more than just a spacer; it critically influences the molecule's overall efficacy and drug-like properties.[1] Its main roles include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the PROTAC to bring the target Protein of Interest (POI) and the E3 ligase into the correct proximity and orientation for a stable and productive ternary complex.[2][3]
-
Improving Physicochemical Properties: PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][4][5]
-
Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex.[1] While their hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact structure, shielding its polar surface area and aiding its passage across the cell membrane.[1] However, excessive PEGylation can also decrease cellular uptake.[1]
Q2: How does PEG linker length impact ternary complex formation and protein degradation?
A2: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[6]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[2][7]
-
Too Long: A linker that is too long might result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitination.[2] It can also decrease the stability of the ternary complex due to increased motility.[7]
-
Optimal Length: An optimal linker length correctly positions the POI and E3 ligase for subsequent ubiquitination and degradation.[2] Generally, linker lengths of 5-15 atoms are most common in PROTACs.[]
Q3: What is the "hook effect" and how can it be mitigated when using PEG-linked PROTACs?
A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in ternary complex formation and target degradation.[9][10] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and E3-PROTAC) rather than the desired ternary complex (POI-PROTAC-E3).[10][11]
Mitigation Strategies:
-
Wide Dose-Response Curve: Always perform experiments across a broad range of PROTAC concentrations to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[9][10]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentration ranges to find the "sweet spot" for maximal degradation.[9]
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[10]
Q4: What is "cooperativity" in ternary complex formation?
A4: Cooperativity describes how the binding of the PROTAC to one protein partner influences its binding to the other.[3] Positive cooperativity, which is highly desirable, occurs when the formation of a binary complex (e.g., POI-PROTAC) increases the binding affinity for the second protein (e.g., E3 ligase).[3] This leads to a more stable ternary complex and is often a key driver for potent protein degradation.[3]
Troubleshooting Guide
Issue 1: No or Low Target Protein Degradation Observed
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | The linker may not effectively bridge the target protein and the E3 ligase.[11] Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to find the optimal length for your system.[6][11] You can also modify the linker attachment points on the ligands.[7] Use biophysical assays like SPR, TR-FRET, or ITC to confirm and quantify ternary complex formation.[12] |
| Poor Cell Permeability | The PROTAC may be too large or polar to efficiently cross the cell membrane.[9][13] Solution: Assess cell permeability using assays like PAMPA or Caco-2.[6] Modify the linker to balance hydrophilicity and lipophilicity or consider prodrug strategies to mask polar groups.[9] |
| PROTAC Instability | The compound may be unstable in the cell culture medium or rapidly metabolized.[11] The ether linkages in PEG can be susceptible to oxidative metabolism.[12] Solution: Evaluate compound stability using LC-MS/MS in relevant media and cell lysates over time.[11] To improve metabolic stability, consider incorporating more rigid structural elements like piperazine or triazole rings into the linker.[12] |
| Low E3 Ligase Expression | The chosen E3 ligase may not be sufficiently expressed in your cell model.[11] Solution: Confirm the expression levels of the target E3 ligase (e.g., VHL, CRBN) in your cells using Western Blotting or qPCR.[14] |
| Lack of Target Engagement | The PROTAC may not be binding to the target protein or the E3 ligase inside the cell.[9] Solution: Use in-cell target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding to both proteins in a cellular context.[9][11][15] |
Issue 2: Poor Solubility of the Synthesized PROTAC
| Possible Cause | Recommended Solution |
| High Lipophilicity | Despite the presence of a PEG linker, the overall molecule can still be highly lipophilic and poorly soluble in aqueous buffers.[6] Solution: For in vitro assays, use a small amount of a co-solvent like DMSO, ensuring the final concentration is not toxic to cells (typically <0.5%).[6] |
| Suboptimal Formulation | The PROTAC may be precipitating out of solution in cell culture media. Solution: Investigate formulation strategies, such as using amorphous solid dispersions, to improve solubility and dissolution rate.[12] |
| Ineffective Linker | The chosen PEG linker may not be sufficient to overcome the insolubility of the ligands. Solution: If solubility issues persist, consider synthesizing analogs with longer PEG chains or incorporating more hydrophilic groups on the target ligand.[6] |
Issue 3: Inconsistent Results Between Biochemical and Cellular Assays
| Possible Cause | Recommended Solution |
| Different Experimental Environments | Biochemical assays using purified proteins do not fully replicate the complex cellular environment, where factors like protein concentrations and competing molecules can influence outcomes.[10][11] Solution: Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to get a more complete picture of PROTAC activity.[11] |
| "Unproductive" Ternary Complex | A stable ternary complex observed in a biochemical assay does not guarantee cellular degradation. The geometry of the complex may not be optimal for ubiquitination in a cellular context.[10] Solution: Systematically vary the linker length and composition to identify a PROTAC that forms a productive complex, leading to robust degradation in cells.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments, providing benchmarks for binding affinities and the effects of linker modifications.
Table 1: Binding Affinities and Cooperativity of a Model PROTAC System PROTACs MZ1 and BRD-5110 are used as examples to illustrate typical binding affinity ranges and cooperativity.
| PROTAC | Binds to | Partner | KD (nM) | Assay | Cooperativity (α) |
| MZ1 | Brd4BD2 | - | 1 - 4 | SPR, ITC[16][17] | - |
| MZ1 | VHL | - | 29 - 66 | SPR, ITC[16][17] | - |
| MZ1 | Brd4BD2 | VHL | - | SPR, ITC[17] | 15 - 26 |
| BRD-5110 | PPM1D | - | 1 | SPR[16] | - |
| BRD-5110 | CRBN | - | ~3000 | SPR[16][17] | - |
Table 2: Impact of Linker Modification on PROTAC Properties This table provides a general overview of how different linker strategies can affect PROTAC performance.
| Linker Modification | Potential Impact | Rationale |
| Varying PEG Length (e.g., PEG2 to PEG8) | Modulates degradation efficiency.[][] | Optimizes the distance and orientation between the POI and E3 ligase for productive ternary complex formation.[2] |
| Incorporating Rigid Moieties (e.g., piperazine, triazole) | Enhances metabolic stability and may pre-organize the PROTAC into a favorable conformation.[12] | Shields the molecule from metabolic enzymes and reduces excessive flexibility.[12] |
| Replacing PEG with Alkyl Chain | May alter solubility, permeability, and metabolic stability.[19][] | Alkyl chains are more hydrophobic than PEG linkers, which can impact physicochemical properties.[5] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to assess the reduction in the amount of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to normalize the results.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to measure the formation of the ternary complex in a biochemical setting.
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged POI) and the tagged E3 ligase (e.g., FLAG-tagged CRBN) in an appropriate assay buffer. Prepare serial dilutions of the PROTAC.
-
Assay Assembly: In a microplate, add the PROTAC dilutions, the target protein, and the E3 ligase. Incubate at room temperature (e.g., 60 minutes) to allow for complex formation.[14]
-
Detection Reagent Addition: Add the FRET donor (e.g., terbium-labeled anti-FLAG antibody) and FRET acceptor (e.g., fluorescently-labeled anti-GST antibody).
-
Incubation: Incubate the plate in the dark at room temperature to allow for antibody binding.
-
Signal Measurement: Measure the FRET signal on a compatible plate reader by exciting the donor and measuring the emission of the acceptor.[14]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the signal, often in a bell-shaped curve, indicates ternary complex formation.[21]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the kinetics (ka, kd) and affinity (KD) of binary and ternary interactions in real-time.[17]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KDbinary).[10]
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the second protein (the POI) mixed with varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.[10]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters for ternary complex formation (KDternary).[3]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[10] A value of α > 1 indicates positive cooperativity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of High Molecular Weight PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor cell permeability in high molecular weight Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do high molecular weight PROTACs typically exhibit poor cell permeability?
High molecular weight PROTACs often struggle to cross cellular membranes due to their physicochemical properties, which fall outside the typical range for orally bioavailable small molecules, often referred to as "beyond the Rule of Five" (bRo5).[1][2][3] Key contributing factors include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight exceeding 800 Da, which is significantly higher than the Rule-of-Five guideline of <500 Da.[2][4] Generally, membrane permeability decreases as molecular weight increases.[4]
-
Large Polar Surface Area (PSA): The complex structure of PROTACs, consisting of two ligands and a linker, often results in a large topological polar surface area (TPSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.[1]
-
Multiple Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): PROTACs possess numerous HBDs and HBAs, which increases their polarity and the energetic cost of desolvation required to enter the hydrophobic cell membrane.[2][4]
Q2: What is the "chameleon effect" and how does it relate to PROTAC permeability?
The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[5][6] In aqueous environments like the extracellular space or cytoplasm, the PROTAC may exist in an extended, polar conformation.[5][7] However, to cross the cell membrane, it can fold into a more compact, less polar conformation by forming intramolecular hydrogen bonds (IMHBs).[7] This conformational flexibility can shield polar groups, effectively reducing the molecule's PSA and facilitating passive diffusion across the lipid bilayer.[7]
Q3: How can I measure the cell permeability of my PROTAC?
Several in vitro assays are commonly used to assess PROTAC permeability. These can be divided into cell-free and cell-based methods:[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is a cost-effective method for evaluating passive, transcellular permeability during the early stages of screening.[8][9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[8][9]
-
NanoBRET Target Engagement Assay: This live-cell method can be adapted to assess the relative intracellular availability of a PROTAC.[10] By comparing E3 ligase engagement in live versus permeabilized cells, an "availability index" can be calculated to rank-order PROTACs based on their ability to reach their intracellular target.[10]
Q4: What is the "hook effect" and how can I identify it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[11][12] This results in a bell-shaped dose-response curve.[11] It occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[11][12]
To identify a hook effect, you should perform a dose-response experiment over a very broad range of concentrations.[11] If you observe decreased degradation at the highest concentrations, the hook effect is a likely cause.[11]
Troubleshooting Guides
Guide 1: My PROTAC shows low degradation activity in cells despite good in vitro binding.
If your PROTAC effectively forms a ternary complex in vitro but fails to degrade the target protein in a cellular context, poor cell permeability is a primary suspect. This guide provides a systematic approach to troubleshooting this issue.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Pomalidomide-Conjugated PROTACs
Welcome to the technical support center for the purification of pomalidomide-conjugated Proteolysis Targeting Chimeras (PROTACs). This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to navigate the complexities of purifying these novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pomalidomide-conjugated PROTACs?
A1: The most prevalent purification strategy for pomalidomide-conjugated PROTACs is a two-step process involving initial purification by flash column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC).[1][2][3] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, greener, and faster alternative to prep-HPLC for both chiral and achiral separations.[4][5][6][7]
Q2: What are the common impurities encountered during the synthesis and purification of pomalidomide-PROTACs?
A2: Common impurities can originate from various stages of the synthesis. These include unreacted starting materials (pomalidomide-linker, target protein ligand), residual coupling reagents (e.g., HATU, HOBt), and byproducts from the coupling reaction itself.[8][9][10] For instance, when using DMF as a solvent in nucleophilic aromatic substitution (SNAr) reactions to attach the linker to a 4-fluorothalidomide precursor, the formation of a dimethylamine byproduct can occur, which can be challenging to remove.[7][11]
Q3: My pomalidomide-PROTAC shows low degradation activity after purification. What could be the issue?
A3: Low degradation activity post-purification can stem from several factors. Firstly, confirm the identity and purity of your final compound using analytical techniques like LC-MS and NMR. The presence of co-eluting impurities can interfere with biological assays. Secondly, consider the stability of your PROTAC in the assay buffer. Finally, the "hook effect," where excessively high concentrations of the PROTAC lead to the formation of non-productive binary complexes, can reduce degradation efficiency. It is crucial to perform a wide dose-response experiment to determine the optimal concentration for degradation.[1][12]
Q4: Is crystallization a viable purification strategy for pomalidomide-conjugated PROTACs?
A4: While crystallization is a standard method for purifying small molecules like pomalidomide itself, its application to larger, more flexible PROTAC molecules is challenging.[13] The conformational flexibility of the linker and the two distinct binding moieties often hinder the formation of a well-ordered crystal lattice. While not impossible, it is not a routine or high-throughput purification method for PROTACs. Structural biology studies involving co-crystallization of PROTACs in a ternary complex with the target protein and E3 ligase have been successful, but this is for structural elucidation rather than bulk purification.[14][15]
Troubleshooting Guides
Preparative HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: Basic compounds interacting with residual acidic silanols on the C18 column. | Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the silanols.[16] |
| Mass Overload: Injecting too much sample onto the column. | Reduce the injection volume or the concentration of the sample.[16] | |
| Column Degradation: Loss of stationary phase or contamination. | Use a guard column to protect the main column. If the column is old, replace it.[17] | |
| Poor Resolution/Co-elution of Impurities | Inappropriate Mobile Phase/Gradient: The chosen solvent system is not providing adequate separation. | Optimize the Gradient: If impurities are eluting close to the main peak, flatten the gradient around the elution time of the target compound.[18][19] Try a Different Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter the selectivity. Change the pH of the Aqueous Phase: If the PROTAC or impurities have ionizable groups, adjusting the pH can significantly impact retention and resolution. |
| Low Recovery | Precipitation on the Column: The sample is not fully soluble in the mobile phase at the point of injection. | Dissolve the Sample in a Stronger Solvent: Use a solvent like DMSO or DMF to dissolve the sample, but inject the smallest possible volume to avoid solvent effects. Modify the Initial Mobile Phase: Start the gradient with a higher percentage of organic solvent if sample solubility is an issue. |
| Adsorption to the Column: The compound is irreversibly binding to the stationary phase. | Check for Column Compatibility: Ensure the stationary phase is suitable for your compound. Flush the Column with a Strong Solvent: After the run, wash the column with a strong solvent to elute any tightly bound material. |
Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Stuck on the Column | Compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. A common gradient is from 100% Dichloromethane (DCM) to 10-20% Methanol (MeOH) in DCM. |
| Poor Separation of Closely Running Spots | Solvent system lacks selectivity. | Try a different solvent system: For example, replace DCM with ethyl acetate or add a small percentage of a third solvent like acetic acid (for acidic compounds) or ammonia (for basic compounds) to improve peak shape and resolution. |
| Streaking of the Compound on the TLC Plate and Column | Compound is acidic or basic and is interacting with the silica gel. | Add a small amount of an acid (e.g., 0.5% acetic acid) or a base (e.g., 0.5% triethylamine) to the mobile phase to improve the chromatography. |
Data Presentation
Table 1: Typical Purification Yields and Purity of Pomalidomide-PROTACs
| Purification Step | Typical Yield (%) | Typical Purity (%) | Notes |
| Flash Chromatography | 50 - 80% | 80 - 95% | Highly dependent on the crude sample purity and the separation difficulty. |
| Preparative HPLC | 60 - 90% (of the material loaded) | >98% | Yield can be affected by the resolution between the product and impurities. |
| Overall Two-Step Yield | 30 - 70% | >98% | The overall yield is a product of the yields from both steps.[14] |
Table 2: Example Preparative HPLC Parameters for Pomalidomide-PROTAC Purification
| Parameter | Value |
| Column | C18, 10 µm, 19 x 250 mm or 30 x 250 mm |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA |
| Gradient | Example: 20-80% B over 30 minutes (needs to be optimized for each PROTAC) |
| Flow Rate | 20-60 mL/min (depending on column diameter) |
| Detection | UV at 220 nm, 254 nm, and/or a wavelength specific to the target-binding ligand |
| Sample Loading | 50-500 mg per injection (highly dependent on the separation and column size) |
Experimental Protocols
Protocol 1: General Two-Step Purification of a Pomalidomide-PROTAC
Step 1: Flash Column Chromatography (Crude Purification)
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent like DCM or DMF. Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Dry pack a silica gel column or use a pre-packed column.
-
Loading: Load the silica-adsorbed sample onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient is from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
Step 2: Preparative HPLC (Final Purification)
-
Sample Preparation: Dissolve the partially purified product from the flash chromatography step in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run the optimized gradient to separate the PROTAC from remaining impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram, triggering collection at the start of the product peak and stopping after the peak has eluted.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral or Achiral Purification
-
Analytical Method Development: Screen different chiral or achiral stationary phases and co-solvents (typically methanol, ethanol, or isopropanol with additives like diethylamine or trifluoroacetic acid) on an analytical SFC system to find a suitable separation method.[20][21]
-
Method Scale-Up: Scale up the analytical method to a preparative SFC system. The flow rate and injection volume will be increased according to the column dimensions.
-
Sample Preparation: Dissolve the sample in a suitable solvent. Common solvents for SFC include DMSO, DMF, and the co-solvent used in the mobile phase.[6]
-
Purification: Inject the sample and run the preparative SFC method.
-
Fraction Collection: Collect fractions based on the detector signal (UV or MS).
-
Solvent Evaporation: The majority of the mobile phase (supercritical CO₂) evaporates upon depressurization, leaving the collected fractions in a small volume of co-solvent, which can be easily removed.[7]
Mandatory Visualizations
Caption: Mechanism of action of a pomalidomide-conjugated PROTAC.
Caption: A typical two-step purification workflow for pomalidomide-PROTACs.
Caption: A logical troubleshooting workflow for preparative HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. GST-His purification: a two-step affinity purification protocol yielding full-length purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. lcms.cz [lcms.cz]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex (Journal Article) | OSTI.GOV [osti.gov]
- 15. Mechanistic insights into a heterobifunctional degrader-induced PTPN2/N1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chiraltech.com [chiraltech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for coupling Pomalidomide-PEG3-C2-NH2 TFA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for coupling Pomalidomide-PEG3-C2-NH2 TFA to a carboxyl-containing molecule of interest (e.g., a protein, peptide, or small molecule).
Frequently Asked Questions (FAQs)
Q1: What is the role of the TFA salt on the Pomalidomide-PEG3-C2-NH2 molecule?
A1: The terminal primary amine of the Pomalidomide-PEG3-C2-NH2 linker is basic and is supplied as a trifluoroacetic acid (TFA) salt. This salt form enhances the stability and improves the handling characteristics of the compound. However, for the amine to be nucleophilic and react with an activated carboxylic acid, it must be neutralized to the free amine.
Q2: Do I need to remove the TFA salt before starting the coupling reaction?
A2: Not necessarily. The most common and convenient method is to neutralize the TFA salt in situ by adding a non-nucleophilic base to the reaction mixture. This is often preferred over a separate aqueous wash step, which can lead to product loss if the free amine is water-soluble.[1][2]
Q3: What type of base should I use for the in situ neutralization?
A3: A non-nucleophilic organic base is recommended to avoid competition with the primary amine in the coupling reaction. The most commonly used bases for this purpose are N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][2] Typically, 2-3 equivalents of the base are sufficient to neutralize the TFA salt and create a slightly basic environment favorable for the coupling reaction.
Q4: What are the most common coupling reagents for this type of reaction?
A4: The most prevalent method for forming an amide bond between a carboxylic acid and a primary amine is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The use of NHS or Sulfo-NHS increases the efficiency of the reaction by forming a more stable amine-reactive intermediate, which helps to minimize side reactions like hydrolysis of the activated carboxylic acid.[3] Other reagents like HATU can also be used.[4]
Q5: What is the optimal pH for an EDC/NHS coupling reaction?
A5: The EDC/NHS coupling reaction is a two-step process with different pH optima. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[4][5][6] The subsequent reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH of 7.0-8.5.[5][6] For a one-pot reaction, a compromise pH of around 7.2 is often used.
Q6: How can I monitor the progress of my coupling reaction?
A6: The progress of the reaction can be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).[4][7][8][9] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the desired product.
Q7: How do I purify the final Pomalidomide-PEG conjugate?
A7: Purification of the final conjugate will depend on its specific properties. Common techniques include:
-
Reverse-Phase HPLC (RP-HPLC): Widely used for purifying peptides and small molecule conjugates.[]
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules and reagents, especially when coupling to a protein.[]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.[]
Experimental Protocols
Protocol 1: One-Pot EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for coupling to a small molecule containing a carboxylic acid that is soluble in an organic solvent like DMF or DMSO.
-
Preparation:
-
Dissolve your carboxyl-containing molecule (1.0 eq) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of your carboxyl-containing molecule, add the NHS solution, followed by the EDC solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add DIPEA (2.5 eq) to the this compound solution to neutralize the salt.
-
Add the neutralized Pomalidomide-PEG solution to the activated carboxylic acid mixture.
-
Let the reaction stir at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove excess reagents and DMF/DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or RP-HPLC.
-
Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling to a Protein
This protocol is designed to minimize protein cross-linking by activating the carboxyl groups on the protein first, removing excess coupling reagents, and then adding the Pomalidomide-PEG linker.
-
Protein Preparation:
-
Dissolve your protein in an amine-free buffer, such as MES buffer (0.1 M MES, pH 5.5).
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC (10-fold molar excess over protein) and Sulfo-NHS (25-fold molar excess over protein) in the same MES buffer.
-
Add the EDC and Sulfo-NHS solutions to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess EDC and Sulfo-NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a coupling buffer at a higher pH (e.g., PBS, pH 7.2-7.5). This step also serves to raise the pH for the subsequent amine coupling.
-
-
Coupling Reaction:
-
Dissolve this compound in the coupling buffer (PBS, pH 7.2-7.5).
-
Add DIPEA (2-3 eq relative to the Pomalidomide-PEG linker) to neutralize the TFA salt.
-
Immediately add the activated protein solution to the neutralized Pomalidomide-PEG linker solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench any remaining reactive NHS-esters by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted linker and quenching reagent.[]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reagent Molar Ratios (Small Molecule Coupling) | ||
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| This compound | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| EDC | 1.2 - 2.0 eq | Excess is needed to ensure full activation. |
| NHS / Sulfo-NHS | 1.2 - 2.0 eq | Used in slight excess relative to the carboxylic acid. |
| DIPEA / TEA | 2.0 - 3.0 eq | Relative to the amine TFA salt to ensure neutralization. |
| Reagent Molar Ratios (Protein Coupling) | ||
| This compound | 10 - 50-fold molar excess over protein | The optimal ratio needs to be determined empirically. |
| EDC | 10 - 20-fold molar excess over protein | For activation of protein carboxyls. |
| Sulfo-NHS | 25 - 50-fold molar excess over protein | To stabilize the activated intermediate. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may be needed for sensitive proteins. |
| Reaction Time | 2 - 24 hours | Monitor by LC-MS for completion.[4][11][12] |
| pH (Carboxyl Activation) | 4.5 - 6.0 | Optimal for EDC/NHS activation.[4][5][6] |
| pH (Amine Coupling) | 7.0 - 8.5 | Optimal for NHS-ester reaction with amines.[5][6] |
| Solvents | Anhydrous DMF, DMSO | For small molecule coupling.[4][11][13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Product Formation | 1. Incomplete neutralization of TFA salt. 2. Hydrolysis of EDC/NHS-ester. 3. Sub-optimal pH. 4. Inactive reagents. | 1. Ensure sufficient non-nucleophilic base (DIPEA/TEA) is added (2-3 eq). 2. Use anhydrous solvents. Prepare EDC/NHS solutions immediately before use. 3. Check and adjust the pH of the reaction mixture to the optimal range (pH 7-8.5 for amine coupling). 4. Use fresh, high-quality coupling reagents. |
| Multiple Products or Side Reactions | 1. Reaction of EDC with nucleophiles other than the carboxylic acid. 2. For proteins, cross-linking between molecules. 3. Unwanted reaction with TFA. | 1. Use the two-step protocol: activate the carboxylic acid first, then add the amine. 2. Use the two-step protocol and remove excess EDC/Sulfo-NHS before adding the amine linker. 3. While unlikely, if TFA-adducts are observed, consider pre-neutralizing the amine and performing a solvent exchange before adding it to the reaction. |
| Difficulty in Purifying the Final Product | 1. Similar polarity/size of product and starting materials. 2. Product instability during purification. | 1. Try an orthogonal purification method (e.g., if RP-HPLC fails, try IEX or SEC). 2. For HPLC, avoid harsh pH conditions (e.g., strong acids like TFA in the mobile phase for extended periods) if the product is acid-labile.[14] |
| Poor Yield of Pomalidomide Conjugate | 1. Steric hindrance around the carboxylic acid or amine. 2. Poor solubility of reactants. | 1. Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU. 2. Try different solvent systems or co-solvents to improve solubility. |
Visualizations
Caption: Experimental workflow for a one-pot coupling reaction.
References
- 1. echemi.com [echemi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pomalidomide-PEG3-C2-NH2 TFA: A Comparative Guide to CRBN E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target protein-binding ligand (warhead) to the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of Pomalidomide-PEG3-C2-NH2 TFA, a widely used Cereblon (CRBN) E3 ligase linker, with other classes of CRBN linkers. We present a synthesis of experimental data from various studies to highlight the impact of linker composition and length on PROTAC performance, alongside detailed experimental protocols for key assays.
Pomalidomide as a Superior CRBN Ligand
Pomalidomide, a thalidomide analog, has emerged as a preferred CRBN ligand in many PROTAC applications. This preference is attributed to its generally stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[1] Furthermore, the amino group on the phthalimide ring of pomalidomide provides a versatile attachment point for the linker, often positioning it away from the CRBN binding interface and allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1]
The Critical Role of the Linker
The linker in a PROTAC is not merely a spacer; its length, composition (e.g., polyethylene glycol (PEG) vs. alkyl chains), and rigidity significantly influence the PROTAC's physicochemical properties, cell permeability, and ability to induce a productive ternary complex formation.[2][3] An optimal linker length is crucial, as a linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the target protein and E3 ligase into proximity for efficient ubiquitination.[2]
Comparative Analysis of Linker Performance
Direct head-to-head comparisons of this compound with a wide array of other specific linkers in a single study are limited in publicly available literature. However, by compiling data from various studies on pomalidomide-based PROTACs targeting different proteins, we can discern trends in how linker composition and length affect degradation efficiency (DC50) and maximal degradation (Dmax).
It is crucial to note that the following data is synthesized from different studies and experimental conditions may vary, making direct comparisons challenging.
Table 1: Comparison of Pomalidomide-Based PROTACs with PEG and Alkyl Linkers Targeting BRD4
| PROTAC Name (if available) | CRBN Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| PROTAC 3 | Thalidomide | PEG | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | ~2.5 | >90 | HEK293T |
| dBET1 | Pomalidomide | PEG | BRD4 | ~4 | >90 | MV4;11 |
Data synthesized from published literature.[1]
Table 2: Impact of Linker Length on Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 10 | 15 | ~90 | MOLM-14 |
| PROTAC B | PEG | 13 | 5 | >95 | MOLM-14 |
| PROTAC C | PEG | 16 | 8 | >95 | MOLM-14 |
Data synthesized from published literature.[2]
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (e.g., synthesized using this compound)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of a PROTAC to the target protein and E3 ligase, providing insights into ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant target protein and CRBN-DDB1 complex
-
PROTAC compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: Immobilize the target protein or the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner (either target protein or CRBN-DDB1) to measure the protein-protein interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the PROTAC mixed with a series of concentrations of the soluble protein partner over the immobilized protein surface.
-
Alternatively, pre-form the binary complex of the PROTAC and one protein partner in solution and inject it over the other immobilized protein partner.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from these values.
Visualizing PROTAC Mechanisms and Workflows
Conclusion
This compound represents a valuable tool for the construction of CRBN-recruiting PROTACs. The choice of a PEG-based linker of this specific length can influence a PROTAC's solubility and degradation efficiency. However, the optimal linker is highly dependent on the specific target protein and the desired properties of the final PROTAC molecule. A systematic evaluation of different linker types, including variations in length and composition, is crucial for developing potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of novel PROTACs.
References
A Comparative Guide to Pomalidomide vs. Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] A significant class of these degraders utilizes ligands for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] Among the most widely used CRBN ligands are thalidomide and its more potent analog, pomalidomide.[][6]
This guide provides an objective comparison of pomalidomide- and thalidomide-based PROTACs, focusing on their performance, underlying mechanisms, and key experimental considerations, supported by experimental data and detailed protocols.
Mechanism of Action: Hijacking the CRBN E3 Ligase
Both pomalidomide- and thalidomide-based PROTACs operate through a similar mechanism of action.[7] The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target Protein of Interest (POI) and the CRBN substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][9]
Core Comparison: Pomalidomide vs. Thalidomide
The primary distinction between these two classes of PROTACs lies in the intrinsic properties of their E3 ligase-recruiting moieties.
1. Binding Affinity to CRBN: Pomalidomide exhibits a stronger binding affinity for CRBN compared to thalidomide.[3] This enhanced affinity can lead to more efficient formation of the ternary complex, which is a critical step for effective protein degradation.[10]
2. PROTAC Potency: The higher CRBN binding affinity of pomalidomide generally translates into more potent PROTACs.[10] This is often reflected in lower half-maximal degradation concentration (DC50) values and higher maximal degradation (Dmax) levels compared to their thalidomide-based counterparts.[10]
3. Off-Target Effects: A significant challenge, particularly for pomalidomide-based PROTACs, is the off-target degradation of endogenous zinc finger (ZF) transcription factors.[11][12] The pomalidomide moiety itself can act as a "molecular glue" to induce degradation of these proteins.[11] However, a key advantage of the pomalidomide scaffold is that strategic functionalization at the C5 position of the phthalimide ring can sterically hinder the interaction with ZF proteins, thereby mitigating off-target effects while maintaining on-target potency.[11][12][13]
4. Synthetic Versatility: The amino group on the pomalidomide phthalimide ring provides a convenient and versatile attachment point for linkers that is often directed away from the CRBN binding interface.[3] This allows for greater flexibility in linker design without compromising E3 ligase engagement.[3]
Data Presentation: Performance Comparison
The following tables summarize key quantitative data for pomalidomide and thalidomide as CRBN ligands and for PROTACs derived from them.
Table 1: Comparison of CRBN Ligand Binding Affinities
| Ligand | CRBN Dissociation Constant (Kd) | Reference(s) |
| Pomalidomide | ~157 nM | [10][14][15] |
| Thalidomide | ~250 nM | [10][14][15] |
| Note: Data compiled from different studies; experimental conditions may vary. |
Table 2: Performance Data for Representative Pomalidomide- and Thalidomide-Based PROTACs
| PROTAC | E3 Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Compound 16 | Pomalidomide | EGFR | A549 | 32.9 nM | ~96% | [16] |
| ZQ-23 | Pomalidomide | HDAC8 | K562 | 147 nM | 93% | [17] |
| dALK-2 (C5-alkyne) | Pomalidomide | ALK | SU-DHL-1 | ~10 nM | >95% | [12] |
| HY-131911 | Thalidomide | IDO1 | HeLa | 2.84 µM | 93% | [7] |
| Note: This table presents examples and is not a direct head-to-head comparison due to variations in targets, linkers, and experimental setups. |
Table 3: Impact of Linker Position on Pomalidomide PROTAC Performance (ALK Target)
| PROTAC | Linker Position | On-Target DC50 (nM) | Off-Target ZF Degradation | Reference(s) |
| MS4078 | C4-alkyne | ~50 | High | [12] |
| dALK-2 | C5-alkyne | ~10 | Low | [12] |
| This data illustrates how modifying the linker attachment point on the pomalidomide scaffold can significantly improve on-target potency and reduce off-target effects.[12] |
Experimental Protocols
Accurate characterization of PROTAC performance is essential. Below are detailed protocols for key experiments.
Protocol 1: Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein.[12]
1. Cell Culture and Treatment:
-
Plate a cell line expressing the target protein at an appropriate density in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.[18]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[18]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[18]
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot this percentage against the log of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[9]
Protocol 2: Competitive Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[14]
1. Reagents and Materials:
-
Purified recombinant human CRBN protein (e.g., as part of the CRBN-DDB1 complex).
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide).
-
Test compounds (pomalidomide, thalidomide) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Add a fixed concentration of the fluorescent tracer and purified CRBN protein to each well of the microplate.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
3. Measurement:
-
Measure the fluorescence polarization (mP) in each well using the microplate reader.
4. Data Analysis:
-
Plot the mP values against the log of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer).
-
Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer.
Conclusion
Pomalidomide has emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications, primarily due to its higher binding affinity, which generally results in more potent protein degradation.[3][10] While pomalidomide-based PROTACs carry an inherent risk of off-target degradation of zinc finger proteins, strategic chemical modification at the C5 position of the phthalimide ring has proven to be an effective strategy to mitigate this liability, enhancing the selectivity profile.[12] The choice between pomalidomide and thalidomide will ultimately depend on the specific target, the desired potency, the selectivity profile, and the synthetic strategy. Rigorous experimental validation, as detailed in the provided protocols, is paramount for the successful development of safe and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency
In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a critical role in determining the efficacy of a PROTAC.[1][2] Its length, flexibility, and chemical composition can significantly influence crucial properties such as solubility, cell permeability, and the stability of the ternary complex, ultimately dictating the efficiency of target protein degradation.[3][4] This guide provides a detailed comparison of two commonly employed flexible linkers: polyethylene glycol (PEG) and alkyl chains, with a focus on a three-unit PEG (PEG3) linker.
The choice between a PEG-based linker and an alkyl chain is not always straightforward and often involves a trade-off between desirable properties. PEG linkers are known for their hydrophilic nature, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[][6] This increased solubility can be advantageous for in vitro assays and can improve the overall pharmacokinetic profile of the PROTAC.[3] Conversely, highly lipophilic linkers like long alkyl chains can sometimes negatively impact solubility and pharmacokinetic properties.[] However, alkyl chains are valued for their chemical stability and synthetic tractability.[6]
From a conformational standpoint, the gauche effect of PEG-type linkers may encourage a higher proportion of folded conformations.[7] These folded structures can shield the polar surface area of the PROTAC, potentially enhancing cell permeability, a critical factor for PROTAC efficacy.[1][7] Alkyl linkers, while flexible, may favor more elongated conformations.[7] The optimal choice of linker is highly dependent on the specific target protein and E3 ligase pair, and often requires empirical testing.[2]
Quantitative Comparison of PROTAC Efficiency
The following table summarizes experimental data from various studies, comparing the degradation efficiency of PROTACs employing PEG versus alkyl chain linkers. The key metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of target protein degraded at saturating PROTAC concentrations.[8]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | 12 (4 PEG units) | < 500 | Not Specified | H661 | [2] |
| BRD4 | CRBN | PEG | 15 (5 PEG units) | < 500 | Not Specified | H661 | [2] |
| BRD4 | CRBN | Alkyl/Ether | 21 | 3 | 96 | Not Specified | [2] |
| BRD4 | CRBN | Alkyl/Ether | 29 | 292 | 76 | Not Specified | [2] |
| PI3K/mTOR | VHL | C8 Alkyl | 8 | 227.4 (p110α), 42.23 (p110γ), 45.4 (mTOR) | 71.3 (p110α), 88.6 (p110γ), 74.9 (mTOR) | MDA-MB-231 | [9] |
| ERα | VHL | PEG | 12 | Less effective than 16-atom linker | Not Specified | MCF7 | [10] |
| ERα | VHL | PEG | 16 | Most effective in the series | Not Specified | MCF7 | [10][11][12][13] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation observed | Not Specified | Not Specified | [2] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | Not Specified | Not Specified | [2] |
| H-PGDS | Not Specified | PEG3 | Not Specified | Less effective than PEG0 | Not Specified | Not Specified | [14] |
| H-PGDS | Not Specified | Alkyl (PEG0) | Not Specified | More effective than PEG3/PEG5 | Not Specified | Not Specified | [14] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, cell lines, and specific PROTAC architectures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., with PEG3 vs. alkyl linkers) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.[8]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
6. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein band intensity to the loading control band intensity.[8]
-
Calculate the percentage of degradation relative to the vehicle-treated control.[8]
Cell Viability Assay (e.g., MTS/MTT)
This assay assesses the cytotoxic effect of the PROTACs, which can be correlated with their degradation efficiency.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 or 72 hours).
2. Reagent Incubation:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a period (typically 1-4 hours) to allow for the conversion of the reagent into a colored formazan product by viable cells.
3. Absorbance Measurement:
-
For MTT assays, a solubilization solution is added to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Visualizing Key Concepts
Diagrams are provided below to illustrate the PROTAC mechanism and a general workflow for comparing linker efficiency.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linker efficiency.
Conclusion
The choice between a PEG3 and an alkyl chain linker is a critical decision in PROTAC design that can profoundly impact therapeutic efficacy. PEG linkers offer the advantage of increased hydrophilicity, which can improve solubility and biocompatibility.[][6] Their tendency to adopt folded conformations may also enhance cell permeability.[7] On the other hand, alkyl linkers provide metabolic stability and are synthetically straightforward.[6] The optimal linker is context-dependent, and a systematic evaluation of linker length and composition is often necessary to identify the most potent and drug-like PROTAC for a given target.[2] The experimental protocols and workflow provided in this guide offer a framework for researchers to systematically compare linker performance and make informed decisions in the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
Western blot protocol for validating target protein degradation.
A Comparative Guide to Validating Target Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues are engineered to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical step in developing these novel therapeutics is the accurate validation and quantification of target protein knockdown. While traditional Western blotting is a foundational technique, a variety of alternative methods now offer distinct advantages in throughput, sensitivity, and quantification.[3]
This guide provides a comparative overview of Western blotting and its key alternatives for validating target protein degradation, complete with experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
The Ubiquitin-Proteasome Degradation Pathway
Targeted protein degradation technologies exploit a natural cellular process for protein disposal. A PROTAC, for example, is a heterobifunctional molecule that binds simultaneously to a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the tagging of the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[1] Validating the disappearance of the target protein is the ultimate confirmation of a degrader's efficacy.
Traditional Western Blot: The Gold Standard
Western blotting is a widely used and trusted technique for separating proteins by molecular weight, enabling researchers to visualize and semi-quantitatively measure the abundance of a specific target protein.[1][3] Its ability to provide information on protein size adds a layer of specificity, helping to distinguish the target from non-specific antibody binding.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the key steps for assessing PROTAC-induced protein degradation.[1][4]
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the degrader compound (e.g., PROTAC) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).[1]
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal loading.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1][4]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[1][4]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1][4]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]
-
Detection & Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[1][4] Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[4]
-
Quantification: Measure band intensities using densitometry software.[1] Normalize the target protein signal to the loading control. Calculate key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
Alternative and High-Throughput Methods
While Western blotting is reliable, it can be time-consuming and labor-intensive, making it a bottleneck in large-scale screening campaigns.[3] Several alternative methods offer higher throughput, improved quantification, and faster turnaround times.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based immunoassay is designed for detecting and quantifying proteins in solution.[5][6] In a sandwich ELISA format, a capture antibody is immobilized on a 96-well plate, which binds the target protein from the cell lysate. A second, enzyme-linked detection antibody binds to a different epitope on the target protein, and a substrate is added to produce a measurable signal.[5]
-
HiBiT/NanoLuc® Technology: This bioluminescent reporter system offers a highly sensitive and high-throughput method to monitor protein levels in real-time.[2][7] The technology involves tagging the endogenous target protein with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing.[2][8] When the LgBiT protein fragment is added, it complements the HiBiT tag to form an active NanoLuc® luciferase, producing a luminescent signal that is directly proportional to the amount of tagged protein.[9] This method is particularly useful as it does not require a specific antibody.[3]
-
Capillary Western Blot (e.g., Simple Western™): This technology automates the entire Western blot process, from protein separation to immunodetection, in a capillary format.[10][11] It provides fully quantitative, reproducible data in as little as 3 hours, eliminating many manual steps and improving throughput significantly.[10]
-
Mass Spectrometry (MS): MS-based proteomics provides an unbiased and highly sensitive approach to identify and quantify thousands of proteins simultaneously. In a "bottom-up" proteomics workflow, proteins are digested into peptides, which are then analyzed by LC-MS/MS.[12] This allows for the precise quantification of the target protein and can also reveal off-target effects of the degrader compound across the entire proteome.
Method Comparison
Choosing the right assay depends on the specific requirements of the experiment, such as the number of compounds to be screened, the need for molecular weight information, and the availability of specific reagents.
| Feature | Traditional Western Blot | Capillary Western Blot | ELISA | HiBiT / NanoLuc® | Mass Spectrometry |
| Principle | Immunoassay after size separation | Automated immunoassay after size separation | Plate-based immunoassay | Bioluminescent reporter | Peptide mass analysis |
| Throughput | Low | Medium to High[10] | High | Very High[8] | Low to Medium |
| Time to Result | 1-2 Days | ~3-5 Hours[3][10] | 4-6 Hours | < 2 Hours (lytic)[3] | 1-3 Days |
| Quantification | Semi-Quantitative | Fully Quantitative[10] | Quantitative[13] | Fully Quantitative[9] | Fully Quantitative |
| Molecular Weight Info | Yes | Yes | No | No | No (for target) |
| Antibody Required? | Yes | Yes | Yes (pair) | No (Anti-HiBiT optional)[9] | No |
| Sensitivity | Moderate | High | High[13] | Very High[7] | Very High |
| Primary Use Case | Confirmatory analysis, validation | Routine screening, quantitative analysis | High-throughput screening (HTS) | HTS, kinetics, endogenous targets[8] | Proteome-wide profiling, off-target analysis |
Conclusion
Validating target protein degradation is a cornerstone of developing TPD therapeutics. While traditional Western blotting remains a crucial tool for its ability to confirm protein identity via molecular weight, its low throughput is a significant limitation.[3][4] For modern drug discovery, higher-throughput and more quantitative methods are essential.
-
For initial high-throughput screening of large compound libraries, HiBiT/NanoLuc® and ELISA are excellent choices due to their speed and scalability.[3][8]
-
For routine quantitative analysis and dose-response curves , Capillary Western Blot provides a significant improvement in speed and reproducibility over the traditional method.[10]
-
For in-depth mechanism-of-action and off-target studies , Mass Spectrometry offers unparalleled, unbiased insight into the entire proteome.
Ultimately, a multi-assay approach is often the most robust strategy. High-throughput methods can be used for initial screening, with hits being confirmed and further characterized using Western blotting to validate the specific loss of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein assay ELISA [qiagen.com]
- 6. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Degradation [promega.com]
- 10. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 11. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 13. marinbio.com [marinbio.com]
Assessing CRBN Engagement of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A significant class of these molecules utilizes ligands for the Cereblon (CRBN) E3 ubiquitin ligase, with pomalidomide being a frequently employed binder. Verifying and quantifying the engagement of these pomalidomide-based PROTACs with CRBN is a critical step in their development, ensuring on-target activity and guiding optimization efforts. This guide provides a comparative overview of key experimental approaches for assessing CRBN engagement, complete with quantitative data and detailed protocols.
Mechanism of Action: The PROTAC-Induced Ternary Complex
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the neosubstrate (target protein) and the CRBN E3 ligase complex.[1][2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2][3] The PROTAC molecule is then released and can catalyze further degradation cycles.
Quantitative Comparison of CRBN Engagement and Degradation Efficacy
The following table summarizes key performance indicators for various pomalidomide-based PROTACs and related molecules. IC50 values represent the concentration of a compound required to inhibit 50% of CRBN binding in a competitive assay, while DC50 and Dmax values indicate the potency and maximal efficacy of target protein degradation, respectively.
| Compound/PROTAC | Target Protein | Cell Line | CRBN Engagement (IC50) | Target Degradation (DC50) | Max. Degradation (Dmax) | Assay Type for Engagement | Reference(s) |
| Pomalidomide | - | - | 153.9 nM | - | - | Fluorescence Polarization | [4] |
| Lenalidomide | - | - | 268.6 nM | - | - | Fluorescence Polarization | [4] |
| Thalidomide | - | - | 347.2 nM | - | - | Fluorescence Polarization | [4] |
| CC-220 (Iberdomide) | - | - | 60 nM | - | - | TR-FRET | [5] |
| Pomalidomide Analogues | - | U2OS | Varies | - | - | NanoBRET | [1] |
| RC-1 | BTK | HEK-293 | 0.20 µM | - | - | NanoBRET | [6] |
| IRC-1 | BTK | HEK-293 | 0.68 µM | - | - | NanoBRET | [6] |
| RNC-1 | BTK | HEK-293 | 1.9 µM | - | - | NanoBRET | [6] |
| ZQ-23 | HDAC8 | - | - | 147 nM | 93% | - | [7] |
| SD-36 | STAT3 | SU-DHL-1 | - | 28 nM | - | - | [8] |
| ARV-825 | BRD4 | - | - | - | - | - | [3] |
Key Experimental Protocols for Assessing CRBN Engagement
Several robust methods are available to quantify the interaction between pomalidomide-based PROTACs and CRBN. The choice of assay depends on factors such as the availability of purified proteins, the need for a cellular context, and the desired throughput.
NanoBRET™ Target Engagement Assay (Cell-Based)
This assay measures the binding of a PROTAC to CRBN within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescent tracer that binds to the same site as the PROTAC.
Detailed Methodology:
-
Cell Culture: Culture HEK293T cells stably expressing NanoLuc®-CRBN in appropriate media.
-
Assay Preparation: Seed the cells in a 384-well plate and allow them to attach.
-
Compound Preparation: Prepare serial dilutions of the pomalidomide-based PROTAC.
-
Tracer Addition: Add a cell-permeable fluorescent tracer, such as BODIPY™-lenalidomide, to the cells.[9]
-
PROTAC Addition: Add the diluted PROTAC to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) to allow for competitive binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (e.g., 450 nm and 520 nm) using a plate reader.[9]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Fluorescence Polarization (FP) Assay (Biochemical)
This in vitro assay measures the displacement of a fluorescently labeled CRBN ligand (probe) by a test compound. The binding of the large CRBN protein to the small fluorescent probe results in a high polarization value, which decreases as the probe is displaced by the PROTAC.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of purified CRBN/DDB1 complex, a fluorescent probe (e.g., Bodipy-thalidomide), and the pomalidomide-based PROTAC in an appropriate assay buffer.[4]
-
Assay Setup: In a low-binding microplate, add the CRBN/DDB1 complex and the fluorescent probe.
-
Compound Addition: Add serial dilutions of the PROTAC to the wells. Include controls with no PROTAC (high polarization) and no CRBN (low polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.[10]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.[10]
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the pomalidomide-based PROTAC at various concentrations or with a vehicle control.[10]
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble (undenatured) proteins from the precipitated (denatured) proteins.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature for each PROTAC concentration. A shift in the melting curve to a higher temperature indicates stabilization of CRBN by the PROTAC, confirming engagement.
Troubleshooting Common Issues
-
No or Weak Signal: This could be due to low binding affinity of the PROTAC for CRBN, poor cell permeability (for cell-based assays), or inactive E3 ligase complex in biochemical assays.[11] Confirm binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]
-
"Hook" Effect: At high concentrations, PROTACs can form binary complexes with the target protein and CRBN separately, rather than the productive ternary complex, leading to reduced degradation.[2] Performing a wide dose-response experiment is crucial to identify the optimal concentration range.[11]
-
Off-Target Effects: Pomalidomide itself can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[5][11] It is important to assess the degradation of known neosubstrates to understand the selectivity profile of the PROTAC.
By employing these robust experimental strategies and carefully analyzing the resulting data, researchers can effectively assess the CRBN engagement of their pomalidomide-based PROTACs, a critical step towards the development of novel and effective targeted protein degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of E3 Ligase Linkers in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by experimental data and detailed protocols to aid in rational PROTAC design.
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][3] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[2] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[2]
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[4] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. Below is a comparative summary of the most common linker classes: PEG, alkyl, and rigid linkers.
| Linker Type | Description | Advantages | Disadvantages |
| PEG Linkers | Composed of repeating ethylene glycol units. | - Improves hydrophilicity and aqueous solubility.[5] - Can enhance pharmacokinetic properties. - Provides flexibility for ternary complex formation.[6] | - May decrease cell permeability. - Can be susceptible to metabolism.[5] |
| Alkyl Linkers | Consist of saturated or unsaturated hydrocarbon chains. | - Synthetically accessible and chemically stable.[2] - Length can be systematically varied. | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[2] - May lead to non-specific binding. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds. | - Can pre-organize the PROTAC into a bioactive conformation.[2] - May enhance the stability of the ternary complex.[2] - Can improve pharmacokinetic properties. | - Synthesis can be more complex. - Reduced flexibility may hinder optimal ternary complex formation. |
Data Presentation: Performance of BRD4-Targeting PROTACs
The following tables present representative quantitative data from various studies to illustrate the impact of linker choice on the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4). It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Performance of CRBN-Recruiting BRD4 PROTACs
| PROTAC | Linker Type | DC50 | Dmax | Cell Line |
| ARV-825 | PEG | < 1 nM | Not Reported | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 |
| Compound 22 | Carbon-carbon | 0.20 nM | Not Reported | Not Specified |
Table 2: Performance of VHL-Recruiting BRD4 PROTACs
| PROTAC | Linker Type | DC50 | Dmax | Cell Line |
| ARV-771 | Not Specified | < 1 nM, < 5 nM | Not Reported | Castration-Resistant Prostate Cancer (CRPC) |
| MZ1 | PEG | 8 nM, 23 nM | Complete at 100 nM | H661, H838 |
Experimental Workflow for Linker Evaluation
A systematic evaluation of PROTAC linkers involves a series of biophysical and cellular assays to determine their impact on key performance parameters.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DC50 and Dmax Determination for Novel Pomalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. Supported by experimental data, this document aims to be a valuable resource for researchers engaged in the development of targeted protein degraders.
Introduction to Pomalidomide PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is frequently incorporated into PROTAC design to hijack the ubiquitin-proteasome system for targeted protein degradation.[2][3] The efficacy of a PROTAC is primarily determined by its DC50, the concentration at which 50% of the target protein is degraded, and its Dmax, the maximum percentage of protein degradation achievable.[4] A significant challenge in the development of pomalidomide-based PROTACs has been off-target degradation, particularly of zinc-finger (ZF) proteins.[5][6] Strategic modifications, such as functionalization at the C5 position of the pomalidomide phthalimide ring, have been shown to mitigate these off-target effects, enhancing the selectivity of the PROTAC.[6]
Comparative Performance Data
The following tables summarize the DC50 and Dmax values for several novel pomalidomide-based PROTACs targeting key proteins in cancer and other diseases. This data is compiled from various studies and serves as a comparative benchmark for newly developed degraders.
BRD4-Targeting Pomalidomide PROTACs
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers and are attractive therapeutic targets in oncology.[4] Several pomalidomide-based PROTACs have been developed to target BRD4 for degradation.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) | < 1 nM | Not Reported | [4][6] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 nM | Not Reported | [7] |
| dBET1 | BRD4 | MV4;11 | Not Reported (EC50 = 430 nM) | >90% (at 1µM) | [3][8] |
| Compound 21 | BRD4 | THP-1 | Not Reported (IC50 = 0.81 µM for cell growth inhibition) | Effective degradation reported | [9] |
BTK-Targeting Pomalidomide PROTACs
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[10] Pomalidomide-based PROTACs have demonstrated potent degradation of BTK.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | Mino | 2.2 | 97 | [10] |
| RC-1 | BTK | MOLM-14 | 6.6 | >90 | [11] |
| RC-3 | BTK | Mino | <10 | >85 | [10] |
| IR-1 | BTK | Mino | <10 | >85 | [10] |
| IR-2 | BTK | Mino | <10 | >85 | [10] |
| Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 | Not Reported | [12] |
EGFR-Targeting Pomalidomide PROTACs
The epidermal growth factor receptor (EGFR) is a key driver in many epithelial cancers, and targeting it for degradation is a promising therapeutic strategy.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR (WT) | A549 | 32.9 | 96 | [5] |
| Compound 15 | EGFR (WT) | A549 | 43.4 | Not Reported |
Experimental Protocols
Accurate determination of DC50 and Dmax values is critical for the evaluation of novel PROTACs. The following are detailed protocols for key experiments.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of a target protein and determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
Novel pomalidomide PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the pomalidomide PROTAC in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.1%. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After washing, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Novel pomalidomide PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the pomalidomide PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Wash the beads to remove non-specific binding and elute the protein complexes. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increased ubiquitin signal in the PROTAC-treated samples, which is further enhanced by co-treatment with a proteasome inhibitor, confirms a ubiquitin-proteasome-dependent degradation mechanism.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Caption: Rationale for improved selectivity with C5-modified pomalidomide.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ternary Complex Formation: A Comparative Analysis of Structural Biology Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, confirming the formation of a ternary complex is a critical step. This guide provides an objective comparison of key structural biology techniques, offering a clear overview of their principles, performance, and the experimental data they yield. We delve into the methodologies of each technique, present quantitative data for easy comparison, and visualize complex pathways and workflows to aid in experimental design and interpretation.
The formation of a ternary complex, where three distinct molecules bind together, is a fundamental mechanism in numerous biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The advent of novel therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), has further underscored the importance of accurately characterizing these multi-component assemblies. This guide will compare and contrast a suite of powerful techniques: Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), Native Mass Spectrometry (MS), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), X-ray Crystallography, and Cryo-Electron Microscopy (Cryo-EM).
Comparative Analysis of Techniques
To facilitate a clear and direct comparison, the following table summarizes the key quantitative parameters of each technique. This allows for a quick assessment of which method is most suitable for a specific research question and experimental constraints.
| Technique | Principle | Information Obtained | Typical Resolution/Sensitivity | Molecular Weight (MW) Range | Sample Consumption | Throughput |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Binding kinetics (ka, kd), affinity (KD), stoichiometry.[1] | High sensitivity (pM to mM affinity) | No upper limit, small molecules to large complexes.[1] | Low (µg) | Medium to High |
| Bio-layer Interferometry (BLI) | Change in optical thickness upon binding to a biosensor tip. | Binding kinetics (ka, kd), affinity (KD), stoichiometry.[2] | High sensitivity (nM to mM affinity) | No upper limit, small molecules to large complexes. | Low (µg) | High |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][4] | High accuracy for thermodynamics | No specific limit, but requires soluble components. | High (mg) | Low |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores. | Proximity of molecules (<10 nm), conformational changes.[5][6][7] | Distance-dependent (Förster radius, typically 3-6 nm).[8][9] | No specific limit. | Low (µg) | High (microscopy-based) |
| Native Mass Spectrometry (MS) | Mass-to-charge ratio of intact, non-covalently bound complexes. | Stoichiometry, mass of complexes, subunit composition.[10][11][12] | High mass accuracy (<1 Da) | Up to several MDa.[13][14] | Low (µg) | Medium |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Rate of deuterium exchange of backbone amide protons. | Conformational dynamics, binding interfaces, allosteric effects.[15][16][17] | Peptide-level resolution. | No specific limit. | Low (µg) | Medium |
| X-ray Crystallography | Diffraction of X-rays by a crystal. | High-resolution 3D atomic structure.[18][19][20] | Atomic (<3 Å) | No specific limit, but requires crystallization. | High (mg) | Low |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of vitrified samples. | High-resolution 3D structure of complexes in solution.[21][22][23] | Near-atomic (2-4 Å).[21] | >50 kDa, up to GDa.[24] | Low (µg) | Low |
Visualizing the Path to Validation
Understanding the intricate series of events in a biological pathway or an experimental workflow is paramount. The following diagrams, generated using the DOT language, provide a visual representation of the PROTAC-mediated protein degradation pathway and a general experimental workflow for validating ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for ternary complex validation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are synopses of experimental protocols for key techniques discussed in this guide.
Surface Plasmon Resonance (SPR)
-
Immobilization: One binding partner (the "ligand") is immobilized onto the sensor chip surface. Common immobilization chemistries include amine coupling, streptavidin-biotin capture, or His-tag capture.
-
Analyte Injection: The second binding partner (the "analyte") is injected at various concentrations over the sensor surface.
-
Ternary Complex Formation: To study a ternary complex, the sensor surface with the immobilized ligand is first saturated with the second binding partner. Then, the third component is injected as the analyte.
-
Data Acquisition: The change in the refractive index, measured in response units (RU), is monitored in real-time throughout the association and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Bio-layer Interferometry (BLI)
-
Biosensor Hydration: Biosensors are hydrated in the assay buffer.
-
Immobilization: One of the interacting molecules is immobilized onto the biosensor tip. Streptavidin-coated biosensors are commonly used to capture biotinylated proteins.
-
Baseline: A baseline is established by dipping the biosensor into the assay buffer.
-
Association: The biosensor is dipped into wells containing the analyte at different concentrations to measure the association phase. For ternary complex analysis, the immobilized protein is first incubated with the second molecule before being introduced to the third.
-
Dissociation: The biosensor is moved back to the buffer-containing wells to monitor the dissociation of the complex.
-
Data Analysis: The shifts in the interference pattern are recorded over time and fitted to kinetic models to obtain ka, kd, and KD values.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The macromolecule (e.g., protein 1) is placed in the sample cell, and the ligand (e.g., protein 2 or a small molecule) is loaded into the injection syringe. For a ternary complex, a pre-formed binary complex can be placed in the cell, and the third component is titrated in.
-
Titration: A series of small injections of the ligand are made into the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.[4]
-
Data Acquisition: The raw data is a series of heat spikes corresponding to each injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[3][25]
Fluorescence Resonance Energy Transfer (FRET) Microscopy
-
Fluorophore Labeling: The interacting proteins are labeled with a donor and an acceptor fluorophore. This can be achieved through fluorescent protein fusions (e.g., CFP-YFP) or by labeling with fluorescent dyes.
-
Sample Preparation: Cells expressing the fluorescently tagged proteins are prepared for microscopy.
-
Image Acquisition: Images of the cells are acquired using a fluorescence microscope equipped for FRET imaging. This typically involves exciting the donor and measuring the emission from both the donor and the acceptor.
-
FRET Measurement: FRET efficiency can be determined by several methods, including acceptor photobleaching, sensitized emission, or fluorescence lifetime imaging microscopy (FLIM).[5] In acceptor photobleaching, the acceptor is selectively destroyed by high-intensity light, and the resulting increase in donor fluorescence is measured.[5]
-
Data Analysis: The FRET efficiency is calculated based on the changes in fluorescence intensity or lifetime. This provides information about the proximity of the two labeled proteins.[9]
Native Mass Spectrometry (MS)
-
Sample Preparation: The protein complex is purified and buffer-exchanged into a volatile aqueous buffer, such as ammonium acetate, to maintain the non-covalent interactions.[26][27]
-
Ionization: The sample is introduced into the mass spectrometer using a gentle ionization technique, typically nano-electrospray ionization (nESI), which preserves the intact complex in the gas phase.[12]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact complex is measured by a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: The resulting mass spectrum shows a series of peaks corresponding to different charge states of the intact complex. The mass of the complex can be deconvoluted from this series of peaks, allowing for the determination of its stoichiometry and the identification of bound ligands.[11]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
-
Deuterium Labeling: The protein or protein complex is incubated in a D2O-containing buffer for various time points. Backbone amide protons exposed to the solvent will exchange with deuterium.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.
-
Proteolysis: The protein is digested into peptides, typically using an online pepsin column.[16]
-
LC-MS Analysis: The peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the amount of deuterium uptake for each peptide.
-
Data Analysis: By comparing the deuterium uptake in the free and complexed states, regions of the protein that become protected from exchange upon binding can be identified. These protected regions correspond to the binding interface or areas of conformational change.[15]
X-ray Crystallography
-
Crystallization: High-purity, concentrated protein complex is screened against a wide range of conditions to induce the formation of well-ordered crystals.[28][29] This is often the most challenging step.[30]
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[20]
-
Phase Determination: The "phase problem" is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: An atomic model of the protein complex is built into the calculated electron density map and refined to best fit the experimental data.
-
Structure Validation: The final model is validated to ensure its quality and accuracy.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: A small amount of the purified protein complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands to millions of images of individual particles in different orientations are collected.
-
Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model is built into the 3D map and refined.
Conclusion
The validation of ternary complex formation is a multifaceted challenge that often requires the application of multiple complementary techniques. While biophysical methods like SPR, BLI, and ITC provide crucial information on the kinetics and thermodynamics of binding, high-resolution structural techniques such as X-ray crystallography and Cryo-EM offer an unparalleled view of the atomic details of the interaction. FRET, Native MS, and HDX-MS provide valuable insights into the proximity, stoichiometry, and conformational dynamics of the complex in solution. By understanding the strengths and limitations of each method, researchers can strategically design their experimental workflow to confidently validate and characterize the formation of ternary complexes, ultimately accelerating scientific discovery and the development of novel therapeutics.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 3. Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 9. FRET Efficiency - lambertinstruments.com [lambertinstruments.com]
- 10. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 11. A Guide to Native Mass Spectrometry to determine complex interactomes of molecular machines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Native Mass Spectrometry for Large Protein Complexes [thermofisher.com]
- 14. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. HDX-MS And How It Works - Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Structural Analysis of Protein Complexes by Cryo Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. biorxiv.org [biorxiv.org]
- 25. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 29. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 30. Analysis of Cooperativity by Isothermal Titration Calorimetry | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pomalidomide-PEG3-C2-NH2 TFA
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pomalidomide-PEG3-C2-NH2 TFA, a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for personnel safety and environmental protection.
This compound is intended for research and development purposes and must be handled as hazardous waste.[1] Improper disposal can lead to unnecessary risks and regulatory violations. Therefore, a structured and informed approach to its disposal is non-negotiable.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance is classified with several hazard statements, indicating potential health risks.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Data compiled from supplier safety information.[2]
Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of accidental contact, follow these first-aid measures:
-
If on skin or hair: Immediately remove all contaminated clothing and rinse the skin with water.[1]
-
If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1]
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth but do NOT induce vomiting.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and handled by a licensed waste disposal service.[1][3] Discharging this chemical into the environment, including drains and waterways, must be strictly avoided.[1][4]
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be kept in a cool, dry, and well-ventilated area, away from heat or ignition sources.
- This includes unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and any material used for spill cleanup.
2. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Remove all sources of ignition.[1][3]
- Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
- Carefully transfer the absorbed material into an airtight container for disposal.[1]
- Wash the spill area thoroughly.
3. Packaging for Disposal:
- Ensure the primary waste container is tightly closed.[1]
- If required by your institution or waste carrier, place the primary container into a secondary, larger container with appropriate labeling.
- Label the outer container clearly as "Hazardous Waste" and include the chemical name: "this compound".
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal company.[1]
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
- Contaminated outer packaging may be recyclable if not contaminated, but inner packaging must be disposed of by licensed waste carriers.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Essential Safety and Operational Guidance for Handling Pomalidomide-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Pomalidomide-PEG3-C2-NH2 TFA (CAS No. 2414913-97-4)[1][2]. Given the potent nature of the parent compound, pomalidomide, and the hazards associated with trifluoroacetic acid (TFA) salts, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent contamination. Pomalidomide is a derivative of thalidomide, a known human teratogen, and may cause birth defects[3]. The TFA salt form can be corrosive and an irritant[4].
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Due to the pomalidomide component, it should be treated as a potent compound with potential teratogenic effects[3]. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for various operations involving this compound. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a containment device like a glove box[4].
| Operation | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection | Other |
| Receiving and Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat | N95 Respirator (if not in plastic)[5] | --- |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Chemical Splash Goggles and Face Shield[4] | Disposable, back-closing gown with tight cuffs[5] | PAPR (Powered Air-Purifying Respirator) or N100 Respirator | Disposable sleeve covers |
| Reconstitution (Dissolving) | Double Nitrile Gloves | Chemical Splash Goggles | Disposable, back-closing gown with tight cuffs[5] | Work in a certified chemical fume hood | --- |
| Handling of Solutions | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Work in a certified chemical fume hood | --- |
| Waste Disposal | Double Nitrile Gloves | Chemical Splash Goggles | Disposable, back-closing gown with tight cuffs[5] | Work in a certified chemical fume hood | --- |
Operational Procedures
The following are step-by-step protocols for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents[4][6]. The recommended storage temperature is 4°C, under nitrogen, and away from moisture[2]. Store in a designated, locked, and clearly labeled area for potent compounds.
Weighing and Reconstitution
Note: All weighing and reconstitution of the solid compound must be performed in a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box to prevent inhalation of airborne particles.
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, tubes, solvent, etc.) inside the fume hood before starting.
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container.
-
Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the vial for reconstitution.
-
Avoid creating dust.
-
-
Reconstitution:
-
Slowly add the desired solvent to the solid to minimize splashing.
-
Cap the vial securely and vortex or sonicate as needed to fully dissolve the compound.
-
-
Post-Procedure:
-
Tightly reseal the stock container.
-
Decontaminate all surfaces within the fume hood.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water[1].
-
Waste Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. Do not discharge waste into the sewer system[4].
Waste Segregation
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, weigh boats, pipette tips, and vials.
-
Liquid Waste: Includes unused solutions and contaminated solvents.
-
Sharps Waste: Includes contaminated needles and syringes.
Disposal Procedures
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Keep the container sealed when not in use.
-
When the container is full, arrange for disposal through your institution's EHS office.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless approved by EHS.
-
Arrange for disposal through your institution's EHS office.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
When the container is 3/4 full, seal it and arrange for disposal through EHS.
-
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and EHS office for any additional requirements.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
